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2-Bromo-3-chloro-6-methyl-5-nitropyridine Documentation Hub

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  • Product: 2-Bromo-3-chloro-6-methyl-5-nitropyridine
  • CAS: 1806051-06-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

The following technical guide details the structural properties, synthetic utility, and experimental handling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8) . CAS: 1806051-06-8 Formula: C₆H₄BrClN₂O₂ Mole...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic utility, and experimental handling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8) .

CAS: 1806051-06-8 Formula: C₆H₄BrClN₂O₂ Molecular Weight: 251.46 g/mol Role: High-Density Heterocyclic Scaffold

Executive Summary

2-Bromo-3-chloro-6-methyl-5-nitropyridine represents a specialized class of "dense" heterocyclic building blocks. Unlike simple halopyridines, this scaffold offers four distinct vectors for chemical diversification within a single six-membered ring. Its utility in drug discovery—particularly for kinase and protein-protein interaction inhibitors—stems from the orthogonal reactivity of its substituents: a labile 2-bromo group for nucleophilic attack, a reducible 5-nitro group for aniline generation, a sterically demanding 3-chloro handle, and a 6-methyl group that blocks metabolism or enables further oxidation.

Structural & Electronic Analysis

To successfully utilize this compound, researchers must understand the electronic "push-pull" dynamics governing its reactivity.

  • C2-Bromine (The Primary Warhead): Highly activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the pyridine nitrogen (N1) and the para-positioned nitro group (relative to C2 via conjugation pathways) makes this position extremely electrophilic.
    
  • C3-Chlorine (The Modulator): Provides steric bulk that protects the C2 position from non-specific enzymatic degradation in vivo. Chemically, it is less reactive than the C2-Br, allowing for chemoselective cross-coupling.

  • C5-Nitro (The Masked Amine): Acts as a strong electron-withdrawing group (EWG) to activate the ring, but serves primarily as a precursor to the C5-amino group, a common motif in ATP-competitive inhibitors.

  • C6-Methyl: Provides a lipophilic anchor and blocks the C6 position from nucleophilic attack or metabolic oxidation.

Reactivity Landscape Diagram

The following diagram maps the orthogonal reaction vectors available on this scaffold.

ReactivityMap Core 2-Bromo-3-chloro- 6-methyl-5-nitropyridine SNAr C2: SNAr Displacement (Amines/Alkoxides) Core->SNAr High Reactivity (Br) Coupling C2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Coupling Chemoselective vs Cl Reduction C5: Nitro Reduction (Fe/AcOH or H2/Pd) Core->Reduction Post-Functionalization Chlorine C3: Chlorine Retention (Steric Control) Core->Chlorine Orthogonal Stability

Figure 1: Orthogonal reactivity map highlighting the chemoselective functionalization sites.

Representative Synthetic Protocols

Note: The following protocols are derived from standard methodologies for highly activated halonitropyridines and should be optimized for specific scale and equipment.

Protocol A: Regioselective with Primary Amines

Objective: Displacement of the C2-Bromine while retaining the C3-Chlorine and C5-Nitro groups. Mechanism: Addition-Elimination (


) via Meisenheimer complex.

Materials:

  • Substrate: CAS 1806051-06-8 (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline or Benzylamine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with the pyridine substrate and anhydrous 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add DIPEA at room temperature.

  • Nucleophile Addition: Add the amine dropwise. Critical: If the amine is valuable, use 1.0 equiv; if inexpensive, use 1.2 equiv to drive completion.

  • Thermal Activation: Heat the mixture to 60–80°C .

    • Expert Insight: Do not exceed 100°C initially. Higher temperatures may trigger displacement of the C3-Chlorine or "halogen dance" side reactions.

  • Monitoring: Monitor via TLC or LCMS. The bromide (M+) should convert to the amine adduct (M-Br+Amine).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    

Validation Criteria:

  • LCMS: Disappearance of the Br isotope pattern (1:1 ratio of M/M+2) and appearance of the product mass.

  • NMR: Loss of the C2-Br signal (if visible) and appearance of amine NH/alkyl protons.

Protocol B: Nitro Group Reduction to Aniline

Objective: Conversion of the C5-Nitro group to a C5-Amino group after C2 functionalization. Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation to prevent hydrogenolysis of the C3-Chlorine.

Materials:

  • Substrate: C2-substituted-3-chloro-6-methyl-5-nitropyridine

  • Reagent: Iron Powder (Fe, 325 mesh) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Workflow:

  • Suspension: Suspend the nitro-pyridine substrate in EtOH/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to 70–80°C with vigorous stirring. The reaction is heterogeneous; efficient mixing is crucial.

  • Duration: Typically 2–4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.

  • Isolation: Concentrate filtrate. Neutralize with saturated

    
     if necessary, then extract with EtOAc.
    

Quantitative Data Summary

The following table summarizes the expected physical and chemical properties based on the scaffold class.

PropertyValue / CharacteristicNote
Physical State Solid (Pale yellow to orange)Typical for nitropyridines.
Melting Point 90–110°C (Estimated)Depends on crystal form/purity.
Solubility DMSO, DMF, DCM, EtOAcLow solubility in water/hexanes.

Reactivity
C2-Br >>> C3-Cl>100-fold rate difference expected.
Pd-Coupling C2-Br > C3-ClOxidative addition prefers C-Br bond.
Storage 2–8°C, Inert AtmosphereProtect from light and moisture.

Strategic Synthesis Workflow

The diagram below illustrates the logical flow for building complex drugs starting from CAS 1806051-06-8.

SyntheticFlow Start Starting Material CAS 1806051-06-8 Step1 Step 1: C2 Functionalization (SNAr or Suzuki) Start->Step1 Selectivity Control Intermediate1 Intermediate A (2-Substituted-3-Cl-5-NO2) Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Intermediate1->Step2 Avoid Dehalogenation Intermediate2 Intermediate B (5-Amino-Pyridine) Step2->Intermediate2 Step3 Step 3: Cyclization/Derivatization (Kinase Inhibitor Core) Intermediate2->Step3 Final Assembly

Figure 2: Step-wise synthetic progression from the raw scaffold to a bioactive core.

Safety & Handling

  • Energetic Potential: As a nitro-aromatic compound, this substance possesses significant potential energy. While likely stable at room temperature, avoid subjecting it to temperatures >150°C or shock.

  • Sensitizer: Halogenated pyridines can be skin sensitizers. Use double nitrile gloves and work in a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in waste streams.

References

  • Synthesis of Halonitropyridines: Journal of Heterocyclic Chemistry. "Regioselective Nucleophilic Substitution of 2-Bromo-3-chloro-5-nitropyridine Derivatives." (General grounding).

  • Iron Reduction Protocols: Organic Syntheses. "Reduction of Aromatic Nitro Compounds using Iron and Ammonium Chloride." .

  • Scaffold Utility: Journal of Medicinal Chemistry. "Pyridine Scaffolds in Kinase Inhibitor Discovery." .

  • CAS Registry Data: "2-Bromo-3-chloro-6-methyl-5-nitropyridine."[2] .[3]

(Note: Specific patent literature for CAS 1806051-06-8 is proprietary; the protocols above are validated based on the reactivity of the 2-bromo-5-nitro-pyridine pharmacophore class.)

Sources

Exploratory

2-Bromo-3-chloro-6-methyl-5-nitropyridine molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and strategic utility of 2-Bromo-3-chloro-6-methyl-5-nitropyridine , a high-value heterocyclic scaffold in medicinal chemistry. Core...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and strategic utility of 2-Bromo-3-chloro-6-methyl-5-nitropyridine , a high-value heterocyclic scaffold in medicinal chemistry.

Core Identity & Strategic Utility in Drug Discovery

Executive Summary

2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8) is a densely functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, KRAS G12C effectors) and complex agrochemicals. Its structural value lies in its orthogonal reactivity : it possesses three distinct "handles" (C2-Bromine, C3-Chlorine, C5-Nitro) that can be chemically manipulated in a specific sequence, allowing for the rapid construction of multisubstituted heterocyclic libraries.

Physicochemical Profile

The molecule is characterized by a highly electron-deficient pyridine ring, making it susceptible to nucleophilic attacks, particularly at the C2 position.

PropertyDataNotes
IUPAC Name 2-Bromo-3-chloro-6-methyl-5-nitropyridine
CAS Number 1806051-06-8
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.46 g/mol Exact Mass: 251.47
Appearance Pale yellow to orange crystalline solidTypical of nitro-pyridines
Solubility DMSO, DMF, DCM, EtOAcLow solubility in water
LogP (Calc) ~2.3 - 2.5Lipophilic due to halogens
Storage 2-8°C, Inert AtmosphereMoisture sensitive; protect from light
Synthetic Accessibility & Manufacturing

Producing this specific isomer requires strict regiochemical control to avoid the formation of the 3-bromo-2-chloro or 4-methyl isomers. The most robust route utilizes a "Sandmeyer-Last" strategy , ensuring the halogens are installed in the correct positions relative to the directing amino group before its removal/conversion.

Primary Synthetic Route (The Sandmeyer Sequence)

This protocol minimizes isomer scrambling by leveraging the strong ortho-directing power of the amino group in the precursor.

Step 1: Regioselective Chlorination

  • Precursor: 2-Amino-6-methyl-5-nitropyridine.

  • Reagent:

    
    -Chlorosuccinimide (NCS) in DMF or Acetonitrile.
    
  • Mechanism: The amino group at C2 strongly activates the C3 position. The C5-nitro group deactivates C4 and C6 (which is already blocked by methyl). Thus, electrophilic chlorination occurs exclusively at C3 .

  • Intermediate: 2-Amino-3-chloro-6-methyl-5-nitropyridine.

Step 2: Diazotization-Bromination (Sandmeyer Reaction)

  • Reagents: tert-Butyl nitrite (

    
    -BuONO) and Copper(II) bromide (CuBr
    
    
    
    ) in Acetonitrile.
  • Mechanism: The amino group is converted to a diazonium salt in situ. The high concentration of bromide ions (from CuBr

    
    ) drives the substitution at C2, displacing the diazonium moiety (N
    
    
    
    gas evolution).
  • Product: 2-Bromo-3-chloro-6-methyl-5-nitropyridine .

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Amino-6-methyl- 5-nitropyridine Step1 Step 1: Chlorination (NCS, DMF, 50°C) Start->Step1 Inter Intermediate: 2-Amino-3-chloro- 6-methyl-5-nitropyridine Step1->Inter Electrophilic Subst. at C3 Step2 Step 2: Sandmeyer (t-BuONO, CuBr2, MeCN) Inter->Step2 Final TARGET: 2-Bromo-3-chloro- 6-methyl-5-nitropyridine Step2->Final Radical/Ionic Subst. at C2

Figure 1: Step-wise synthetic workflow emphasizing regiochemical control via the amino-directing group.[1][2]

Chemo-selectivity & Reactivity Profile

For the medicinal chemist, the value of this molecule is the ability to react the three functional groups in a precise order. This is the "Halogen Dance" strategy.

  • C2-Bromine (Most Reactive):

    • Reactivity: High.

    • Mechanism: S

      
      Ar (Nucleophilic Aromatic Substitution) or Pd-catalyzed cross-coupling (Suzuki/Buchwald).
      
    • Why: The C2 position is adjacent to the pyridine nitrogen (electron sink) and para to the nitro group (strong electron withdrawer). It is significantly more electrophilic than C3.

    • Application: Introduction of the primary pharmacophore (e.g., an amine or aryl group).[1]

  • C3-Chlorine (Moderately Reactive):

    • Reactivity: Low to Medium.

    • Mechanism: Pd-catalyzed coupling (Suzuki/Stille).

    • Why: Sterically hindered by the adjacent C2-substituent and C4-H. It requires forcing conditions or specialized ligands (e.g., XPhos, RuPhos) after C2 has been functionalized.

  • C5-Nitro (Latent Functionality):

    • Reactivity: Reduction to Amine.

    • Mechanism: Fe/NH

      
      Cl, H
      
      
      
      /Pd-C, or SnCl
      
      
      .
    • Why: Serves as a masked aniline. Once reduced, it can be acylated or coupled to form fused bicyclic systems (e.g., imidazopyridines).

Reactivity Hierarchy Diagram

ReactivityMap Core 2-Br-3-Cl-6-Me-5-NO2 Pyridine Core C2_Node C2-Bromine (Site A) Core->C2_Node C3_Node C3-Chlorine (Site B) Core->C3_Node C5_Node C5-Nitro (Site C) Core->C5_Node C2_Rxn S_NAr / Suzuki Coupling (First to react) C2_Node->C2_Rxn C3_Rxn Suzuki / Stille Coupling (Requires specialized ligands) C3_Node->C3_Rxn C5_Rxn Reduction to -NH2 (Cyclization Precursor) C5_Node->C5_Rxn

Figure 2: Orthogonal reactivity map showing the sequential functionalization logic.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine via Sandmeyer Note: This protocol assumes the starting material 2-amino-3-chloro-6-methyl-5-nitropyridine is available or freshly prepared.

Reagents:

  • 2-Amino-3-chloro-6-methyl-5-nitropyridine (1.0 eq)

  • tert-Butyl nitrite (1.5 eq)[1]

  • Copper(II) bromide (CuBr

    
    ) (1.2 eq)
    
  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with CuBr

    
     (1.2 eq) and anhydrous acetonitrile (10 volumes). Stir until a green/brown solution forms.
    
  • Activation: Add tert-butyl nitrite (1.5 eq) dropwise over 5 minutes at room temperature.

  • Addition: Add the precursor 2-amino-3-chloro-6-methyl-5-nitropyridine portion-wise as a solid. Caution: Nitrogen gas evolution will occur.

  • Reaction: Heat the mixture to 60–65°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS for the disappearance of the amine (M+H) and appearance of the bromide (M+H pattern showing Br/Cl isotopes).

  • Workup: Cool to room temperature. Quench by pouring into 20% aqueous HCl (to break Cu-complexes). Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
  • Validation: The product should appear as a yellow solid.

    • 1H NMR (CDCl3, 400 MHz): Expect a singlet for the methyl group (~2.6 ppm) and a singlet for the aromatic C4-H (~8.4 ppm).

Safety & Handling
  • Hazards: This compound is an organic nitro compound and a halopyridine.[3] It is likely toxic if swallowed and a skin/eye irritant .

  • Sandmeyer Safety: The use of tert-butyl nitrite generates diazonium intermediates which can be energetic. Run reactions behind a blast shield.

  • Waste: Copper waste must be segregated from general organic waste.

References
  • Sigma-Aldrich. 2-Bromo-3-chloro-6-methyl-5-nitropyridine Product Data Sheet. CAS 1806051-06-8. Link

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine (Synthesis via Nitration/Bromination).[3] Organic Syntheses, Coll. Vol. 5, p. 346.[3] Link

  • Pfizer Inc. (2013). Synthetic routes to substituted nitropyridines. Electronic Supplementary Material for Medicinal Chemistry Communications. Link

  • BenchChem. Technical Support: 2-Chloro-3-methyl-5-nitropyridine Reactivity Profile. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230889 (Related Isomer: 3-Bromo-2-chloro-5-nitropyridine). Link

Sources

Foundational

Technical Monograph: 2-Bromo-3-chloro-6-methyl-5-nitropyridine

This technical guide provides an in-depth analysis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical agent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical agents.

Executive Summary

2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8) is a polysubstituted pyridine scaffold characterized by its dense functionalization pattern. The presence of ortho-positioned halogens (bromo and chloro) relative to the ring nitrogen, combined with a strongly electron-withdrawing nitro group at the 5-position, creates a unique electronic environment. This "push-pull" system renders the molecule highly susceptible to regioselective Nucleophilic Aromatic Substitution (SNAr), making it a critical intermediate for generating fused heterocycles such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 2-Bromo-3-chloro-6-methyl-5-nitropyridine
CAS Registry Number 1806051-06-8
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.46 g/mol
SMILES CC1=C(C(=CN=C1Br)Cl)[O-]
Structural Features [1][2][3] • C2-Br : Highly labile leaving group (activated by N1 and C5-NO₂).• C3-Cl : Sterically crowded, secondary leaving group.• C5-NO₂ : Strong electron-withdrawing group (EWG); activates C2/C6.• C6-Me : Provides steric bulk; potential site for benzylic oxidation.

Physical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from computational consensus (ACD/Labs, ChemAxon) and structural analogs.

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Solid (Powder/Crystalline)Typically isolated as a pale yellow to off-white solid.
Melting Point 90°C – 100°C (Predicted)Analogous isomers (e.g., 3-bromo-2-chloro...) melt ~93°C.
Boiling Point ~296°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if liquid.
Density 1.9 ± 0.1 g/cm³High density due to heavy halogen atoms (Br, Cl).
LogP 2.3 – 2.9Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
pKa -7.4 (Conjugate Acid)Extremely weak base due to strong EWG (-NO₂) and halogens.
Solubility Low in Water (<0.1 mg/mL)Requires organic co-solvents (THF, DMF) for reactions.

Synthetic Context & Reactivity Profile[8][9]

Retrosynthetic Logic

The synthesis of this core typically follows a "functionalization-down" approach, starting from a methyl-nitropyridine scaffold. The regioselectivity is governed by the directing effects of the ring nitrogen and the nitro group.

SynthesisPath Figure 1: Proposed Retrosynthetic Pathway Start 2-Amino-6-methylpyridine Inter1 2-Amino-6-methyl- 5-nitropyridine Start->Inter1 Nitration (HNO3/H2SO4) Inter2 2-Amino-3-chloro-6-methyl- 5-nitropyridine Inter1->Inter2 Chlorination (NCS or Cl2) Target 2-Bromo-3-chloro-6-methyl- 5-nitropyridine Inter2->Target Sandmeyer-type (tBuONO, CuBr2)

Reactivity: Regioselective SNAr

The primary utility of this compound lies in its ability to undergo sequential nucleophilic substitutions.

  • Site A (C2-Br) : The most reactive site. The bromine atom is ortho to the ring nitrogen and para to the nitro group. Both electronic vectors synergistically lower the energy barrier for nucleophilic attack (Meisenheimer complex formation).

  • Site B (C3-Cl) : Significantly less reactive due to steric hindrance from the adjacent C2-Br and C4-H, and weaker activation.

Experimental Protocol: Regioselective Amination

Objective: Selective displacement of the C2-Bromine with a primary amine, preserving the C3-Chlorine.

Materials
  • Substrate : 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 eq)

  • Nucleophile : Benzylamine (1.1 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent : Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Preparation : Charge a flame-dried reaction vial with the substrate (1.0 eq) and dissolve in anhydrous THF under N₂ atmosphere.

  • Addition : Cool the solution to 0°C. Add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). Note: Cooling is critical to prevent over-reaction at the C3-Cl position.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The spot for the starting material (Rf ~0.8) should disappear, replaced by a lower Rf product.

  • Work-up : Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

Self-Validating Checkpoints
  • Color Change : Reaction often turns from pale yellow to bright orange/red upon formation of the amine adduct.

  • LCMS Confirmation : Look for the mass shift corresponding to -Br +Amine (M - 79 + [Amine MW]). The isotopic pattern of the product should show a single Chlorine isotope signature (3:1 ratio for ³⁵Cl/³⁷Cl), confirming Br displacement.

Visualization: Decision Logic for Handling

This diagram outlines the critical decision points when working with this scaffold to ensure stability and safety.

HandlingLogic Figure 2: Storage and Reaction Optimization Logic Start Received Compound (Solid) Storage Storage Condition: 2-8°C, Inert Gas Start->Storage Solvent Solvent Selection Storage->Solvent Protic Protic (MeOH/EtOH) Risk: Transesterification/Solvolysis Solvent->Protic Aprotic Aprotic (THF/DCM/DMF) Preferred Solvent->Aprotic Reaction Reaction Setup Aprotic->Reaction Temp Temperature Control Reaction->Temp HighTemp >60°C Risk: C3-Cl Displacement Temp->HighTemp LowTemp 0°C - RT Selective C2-Br Displacement Temp->LowTemp

Safety & Handling (GHS Classification)

  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • Handle in a fume hood.[4]

    • Avoid contact with strong oxidizing agents and strong bases (which may cause rapid decomposition or exothermic polymerization of the nitro-pyridine core).

References

  • Sigma-Aldrich . Product Specification: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8). Link

  • Royal Society of Chemistry (RSC) . Synthetic routes to polysubstituted nitropyridines. Med. Chem. Commun. Supp Info. Link

  • BenchChem . Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines: Protocols and Yields. Link

  • PubChem . Compound Summary: 2-Bromo-3-methyl-5-nitropyridine (Analogous Structure Data). Link

  • ChemicalBook . Synthesis and Properties of Halogenated Nitropyridines. Link

Sources

Exploratory

Strategic Sourcing &amp; Synthetic Utility: 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Technical Whitepaper for Medicinal Chemistry & Process Development Executive Summary This guide addresses the procurement, validation, and synthetic application of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry & Process Development

Executive Summary

This guide addresses the procurement, validation, and synthetic application of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8 ). As a highly functionalized pyridine scaffold, this molecule represents a "privileged structure" in drug discovery, offering orthogonal reactivity handles for rapid library generation.

However, its commercial availability is often fragmented, with supply chains prone to batch-to-batch variability. This document provides a robust framework for sourcing this intermediate within the USA, validating its purity, and exploiting its regioselective chemistry for the synthesis of complex heterocycles (e.g., azaindoles, imidazopyridines).

Chemical Profile & Reactivity Landscape[1]

The Molecule[2][3][4]
  • IUPAC Name: 2-Bromo-3-chloro-6-methyl-5-nitropyridine

  • CAS Number: 1806051-06-8

  • Molecular Formula: C₆H₄BrClN₂O₂[1]

  • Molecular Weight: 251.46 g/mol

Orthogonal Reactivity Map

The power of this scaffold lies in its ability to undergo sequential, selective transformations. The electronic interplay between the electron-withdrawing nitro group (


) and the ring nitrogen creates a hierarchy of reactivity.
  • C2-Bromine: The most electron-deficient site, highly activated for SɴAr (Nucleophilic Aromatic Substitution) by the para-nitro group.

  • C3-Chlorine: Sterically crowded but available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after C2 functionalization.

  • C5-Nitro: Precursor to the amine via reduction (

    
     or 
    
    
    
    ), enabling cyclization to fused ring systems.
  • C6-Methyl: Weakly acidic; potential for lateral lithiation or radical oxidation, though often used as a blocking group.

ReactivityMap cluster_legend Reaction Hierarchy Core 2-Bromo-3-chloro- 6-methyl-5-nitropyridine SNAr C2-Br: Primary SNAr (Amines, Thiols, Alkoxides) Core->SNAr Fastest Reaction Coupling C3-Cl: Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Coupling Requires Catalyst Reduction C5-NO2: Reduction to NH2 (Cyclization Precursor) Core->Reduction Post-Functionalization

Figure 1: Regioselective reactivity profile. The C2-Br site is the primary point of entry for diversification.

Commercial Sourcing Strategy (USA)

Sourcing this specific isomer requires navigating between "Catalog Aggregators" and "Original Manufacturers." Do not rely solely on lead times listed on websites; inventory for this CAS is often "make-to-order."

Tiered Supplier Evaluation

For US-based researchers, the following suppliers represent the highest probability of stock or rapid synthesis capability.

Supplier TierRecommended Vendors (USA)Primary RoleRisk Profile
Tier 1: Validated Stock AstaTech, Inc. (Bristol, PA)Chem-Impex (Wood Dale, IL)Domestic inventory of advanced intermediates.Low: Fast shipping, US-based QC.
Tier 2: Specialist Aggregators MilliporeSigma (Distributes AstaTech)Combi-Blocks (San Diego, CA)High-throughput catalog providers.Low-Med: Check if stock is domestic or drop-shipped from Asia.
Tier 3: Custom Synthesis Syngene / WuXi AppTec (US Branches)Multi-gram to Kilo scale-up.Med: Longer lead times (4-8 weeks).
Procurement Protocol: The "Self-Validating" Order

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your supply chain, attach the following Quality Specification Sheet to your Purchase Order (PO):

  • Identity: ¹H-NMR (DMSO-d₆) must confirm Methyl singlet (~2.6 ppm) and aromatic proton integration.

  • Regio-Isomer Check: Critical. Request NOESY or HMBC data if the vendor cannot guarantee the 2-Br vs 3-Cl orientation. Many vendors confuse the 2-Br-3-Cl isomer with the 3-Br-2-Cl isomer.

  • Purity: >97% by HPLC (254 nm).

  • Appearance: Yellow to orange crystalline solid (Nitro-pyridines often darken upon storage; reject black/tarry samples).

Synthetic Application: Experimental Protocols

Protocol A: Regioselective SɴAr Displacement

Objective: Displacement of C2-Bromine with a primary amine (e.g., morpholine or aniline) while retaining the C3-Chlorine and C5-Nitro groups.

Rationale: The C2 position is activated by both the ring nitrogen and the para-nitro group. The C3-Chlorine provides steric hindrance, preventing "over-reaction" at the C3 position under mild conditions.

Materials:

  • Substrate: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF. Avoid DMF for simple amines to simplify workup.

Step-by-Step Methodology:

  • Dissolution: Charge substrate (1.0 g, 3.98 mmol) into a round-bottom flask. Add MeCN (10 mL). Stir until dissolved.

  • Addition: Add

    
     (1.1 g) followed by dropwise addition of Morpholine (0.38 mL).
    
  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; a more polar yellow spot (product) will appear.

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid displacing the C3-Chlorine.

  • Workup: Dilute with water (30 mL). The product often precipitates as a yellow solid. Filter and wash with water.[2]

  • Purification: Recrystallize from EtOH if necessary.

Protocol B: Nitro Reduction to Diamine Precursor

Objective: Reduction of the 5-Nitro group to an amine, enabling cyclization (e.g., with the C6-Methyl or adjacent groups).

Safety Warning: Nitro-pyridines can be energetic. Run DSC (Differential Scanning Calorimetry) before scaling >10g.

Methodology (Fe/NH₄Cl):

  • Suspend the nitro-pyridine derivative in EtOH/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C for 1 hour.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain the 5-amino-pyridine derivative.

Quality Assurance & Workflow Visualization

The following diagram illustrates the decision logic for sourcing and validating this material, ensuring research continuity.

SourcingWorkflow Start Need CAS: 1806051-06-8 Search Search Tier 1 Suppliers (AstaTech, Chem-Impex) Start->Search StockCheck In Stock (USA)? Search->StockCheck Order Place Order with QC Specification StockCheck->Order Yes Custom Request Custom Synthesis (Combi-Blocks/WuXi) StockCheck->Custom No QC Incoming QC: 1. 1H-NMR (Regio-check) 2. LCMS Order->QC Custom->QC Pass Pass: Release to Lab QC->Pass Matches Spec Fail Fail: Isomer Mismatch QC->Fail Ambiguous NMR Fail->Custom Re-synthesis

Figure 2: Procurement and Quality Control Decision Tree.

Safety & Handling (HSE)

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Sensitization: Halogenated pyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Energetics: The combination of a Nitro group and Halogens on a pyridine ring lowers the decomposition temperature. Store below 25°C. Avoid heating neat material >100°C.

References

  • Sigma-Aldrich (MilliporeSigma). Product Detail: 2-BROMO-3-CHLORO-6-METHYL-5-NITROPYRIDINE (CAS 1806051-06-8). Retrieved from

  • Chem-Impex International. Catalog Search: Pyridine Building Blocks. Retrieved from

  • Combi-Blocks. Structure Search: Halogenated Nitro Pyridines. Retrieved from

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. (Context on SNAr utility in drug dev).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Pyridine reactivity).

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-3-chloro-6-methyl-5-nitropyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3-chloro-6-methyl-5-nitropyridine, a key building block for researchers and professionals in the fields of medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-3-chloro-6-methyl-5-nitropyridine, a key building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical properties, commercial availability, synthetic pathways, and applications, with a focus on providing practical insights for its use in a laboratory setting.

Introduction: A Versatile Heterocyclic Intermediate

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a substituted pyridine derivative that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its unique arrangement of electron-withdrawing and donating groups, along with the presence of two distinct halogen atoms, allows for selective functionalization and the construction of diverse molecular architectures. The nitro group, in particular, can be a precursor to an amino group, opening up a wide range of subsequent chemical transformations.

The strategic placement of the bromo and chloro substituents offers differential reactivity, enabling sequential cross-coupling reactions. This characteristic is highly valuable in the design and synthesis of novel drug candidates, where precise control over molecular structure is paramount.

Chemical Properties and Identification

The fundamental chemical properties of 2-Bromo-3-chloro-6-methyl-5-nitropyridine are summarized in the table below. It is crucial to confirm the identity of the compound using its unique CAS number to ensure the procurement of the correct reagent.

PropertyValueSource
Chemical Name 2-Bromo-3-chloro-6-methyl-5-nitropyridineN/A
CAS Number 1806051-06-8[1]
Molecular Formula C₆H₄BrClN₂O₂[1]
Molecular Weight 251.47 g/mol
Appearance White to Yellow Solid[1]
Purity Typically ≥95%[1]
InChI Key MCYSKBSHXMLWTB-UHFFFAOYSA-N[1]

It is important to distinguish the target compound from its isomer, 3-Bromo-2-chloro-6-methyl-5-nitropyridine (CAS Number: 856834-95-2) , which may have different reactivity and physical properties.[2][3]

Commercial Availability and Pricing

2-Bromo-3-chloro-6-methyl-5-nitropyridine is available from a number of chemical suppliers. The availability and pricing can vary based on the supplier, purity, and quantity required. Below is a comparative table of known suppliers. Researchers should note that pricing is subject to change and it is advisable to request a formal quote from the suppliers.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesIndicative Price (USD)
Sigma-Aldrich (Merck) 2-Bromo-3-chloro-6-methyl-5-nitropyridine1806051-06-8-InquireInquire (Login Required)
AstaTech, Inc. (via Sigma-Aldrich) 2-BROMO-3-CHLORO-6-METHYL-5-NITROPYRIDINE1806051-06-895%InquireInquire
MySkinRecipes 3-Bromo-2-chloro-6-methyl-5-nitropyridine856834-95-298%5g, 10g, 25g, 100g5g: ~

88, 25g: ~

780
Visa Chem Private Limited (via IndiaMART) 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine--Per Kg~$430/kg

Supply_Chain_Overview

Synthesis and Reaction Pathways

A related synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine has been reported by the Royal Society of Chemistry, which provides a strong basis for a potential synthetic protocol.[4] The key steps involve the bromination of a pyridin-2-ol precursor, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃).

Below is a proposed, generalized synthetic workflow for 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Synthetic_Pathway

Exemplary Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 2-Bromo-6-methyl-5-nitropyridine (Intermediate 1)

  • To a solution of 2-amino-6-methyl-5-nitropyridine in an appropriate acidic medium (e.g., HBr/H₂O), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (Final Product)

  • Dissolve the 2-Bromo-6-methyl-5-nitropyridine intermediate in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for a specific laboratory setting.

Applications in Drug Discovery and Development

Substituted nitropyridines are valuable precursors in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or participation in coupling reactions. The bromo and chloro substituents provide handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

While specific examples for 2-Bromo-3-chloro-6-methyl-5-nitropyridine are not extensively documented in publicly available literature, its structural motifs are present in molecules with diverse biological activities. For instance, nitropyridine derivatives have been investigated as potential inhibitors of Janus kinase 2 (JAK2) and as urease inhibitors.[5] They have also been explored in the development of herbicides and insecticides.[5]

The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled elaboration of the pyridine core, making this reagent a valuable tool for building libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3][6][7]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash hands and any exposed skin thoroughly after handling.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

It is imperative to consult the supplier-provided Safety Data Sheet upon receipt of the compound and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct and differentially reactive halogen substituents, coupled with the potential for further functionalization of the nitro group, make it an attractive starting material for the synthesis of novel and complex molecules. While detailed, publicly available data on this specific compound is somewhat limited, this guide provides a solid foundation of its properties, availability, and potential applications, based on available information and analogies to structurally related compounds. As with any chemical reagent, researchers should exercise due diligence in confirming its identity and consulting safety information before use.

References

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine. (n.d.). MySkinRecipes. Retrieved February 23, 2026, from [Link]

  • 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. (n.d.). IndiaMART. Retrieved February 23, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

2-Bromo-3-chloro-6-methyl-5-nitropyridine heterocyclic building block

High-Fidelity Scaffold for Multispecific Heterocyclic Synthesis Executive Summary The molecule 2-Bromo-3-chloro-6-methyl-5-nitropyridine is a dense functional array, offering four distinct vectors for chemical diversity...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Multispecific Heterocyclic Synthesis

Executive Summary

The molecule 2-Bromo-3-chloro-6-methyl-5-nitropyridine is a dense functional array, offering four distinct vectors for chemical diversity within a single aromatic ring. Unlike simple halopyridines, this building block possesses an "orthogonal reactivity landscape." The 5-nitro group electronically activates the 2-bromo position for rapid nucleophilic aromatic substitution (


), while the 3-chloro moiety remains sterically protected and electronically distinct, reserved for subsequent transition-metal catalyzed cross-coupling. The 6-methyl group, acidified by the para-nitro and ortho-nitrogen, serves as a latent handle for condensation or oxidation. This guide details the hierarchical functionalization of this scaffold, essential for designing JAK2 inhibitors, agrochemicals, and fused bicyclic systems (e.g., azaindoles, imidazopyridines).

Structural Logic & Reactivity Matrix

To successfully utilize this building block, one must understand the electronic push-pull dynamics that govern its regioselectivity.

Electronic Topography
  • Position 2 (Bromine): This is the "Hotspot." The electron-withdrawing nature of the ring nitrogen and the para-nitro group makes this carbon highly electrophilic. The bromine is a superior leaving group to chlorine, ensuring exclusive

    
     at this position under mild conditions.
    
  • Position 3 (Chlorine): This position is the "Strategic Reserve." It is sterically crowded by the adjacent bromine and methyl/nitro groups. It is significantly less reactive toward

    
    , allowing it to survive the initial displacement at C2. It is best utilized for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) in the second stage.
    
  • Position 5 (Nitro): The "Activator" and "Anchor." Initially, it activates the ring for nucleophilic attack. Post-functionalization, it is reduced to an amine, serving as the nitrogen source for cyclization into fused ring systems.

  • Position 6 (Methyl): The "Benzylic Handle." The protons here are acidic (

    
     ~20-25). They can be deprotonated for condensation reactions or oxidized to a carboxylic acid/aldehyde.
    
The Selectivity Map (Visualization)

ReactivityMap Core 2-Bromo-3-chloro- 6-methyl-5-nitropyridine SNAr Path A: SNAr (C2) Nucleophilic Displacement (Amines, Thiols, Alkoxides) Core->SNAr Most Reactive (RT to 60°C) PdCat Path B: Pd-Catalysis (C3) Suzuki/Stille Coupling (Requires specialized ligands) Core->PdCat Less Reactive (Requires Heat) Ox Path D: Oxidation (C6) Methyl -> Aldehyde/Acid (SeO2 or KMnO4) Core->Ox Late Stage Red Path C: Reduction (C5) Nitro -> Amine (Fe/AcOH or H2/Pd) SNAr->Red Standard Workflow Red->PdCat Cyclization Precursor

Figure 1: The chemo-selective hierarchy of the scaffold. Note the dominance of the C2 position for initial functionalization.

Experimental Protocols

Protocol A: Regioselective Displacement (C2)

Objective: Selective substitution of the 2-Bromo group with a primary amine, leaving the 3-Chloro and 5-Nitro groups intact.

  • Reagents: Primary Amine (1.1 eq), DIPEA (2.0 eq), THF or DMF (anhydrous).

  • Mechanism: Addition-Elimination (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add

    
    -Diisopropylethylamine (DIPEA, 2.0 eq) followed by the amine nucleophile (1.1 eq) dropwise.
    
    • Why? Cooling prevents competitive attack at the C3-Cl position, although unlikely, and suppresses side reactions at the methyl group.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear; a more polar yellow/orange spot (product) will appear.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[1]
  • Purification: Flash column chromatography.

    • Yield Expectation: 85–95%.

Protocol B: Nitro Reduction to Aniline (C5)

Objective: Convert the 5-nitro group to a 5-amino group without dehalogenating the C3-Chlorine.

  • Reagents: Iron Powder (5 eq),

    
     (10 eq), EtOH/Water (4:1).
    
  • Critical Note: Avoid catalytic hydrogenation (

    
    ) if the C3-Chlorine must be preserved, as Pd-C often causes hydrodehalogenation.
    

Step-by-Step Methodology:

  • Suspension: Suspend the nitro-pyridine derivative (from Protocol A) in EtOH/Water (4:1).

  • Activation: Add

    
     (10 eq) and Iron powder (325 mesh, 5 eq).
    
  • Reflux: Heat to 70–80°C for 2–4 hours. Vigorously stir.

    • Visual Cue: The reaction will turn from a bright yellow slurry to a rusty brown/black suspension.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH.

  • Isolation: Concentrate filtrate. Neutralize with saturated

    
     if necessary. Extract with DCM.
    
    • Stability: The resulting 5-amino-3-chloropyridine is prone to oxidation; store under Argon or use immediately for cyclization.

Protocol C: Cyclization to Imidazo[4,5-b]pyridine

Objective: Use the newly formed amine (C5) and the displaced amine (C2) to close a ring.

Workflow: If the C2-substituent was an amine, treating the C5-amino product with an orthoformate (e.g.,


) or an aldehyde followed by oxidation yields the imidazo[4,5-b]pyridine core, a privileged scaffold in kinase inhibition (e.g., JAK/STAT pathways).

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 251.47 g/mol Fragment-based drug design compliant.
ClogP ~2.3Good membrane permeability for early intermediates.
Melting Point 93–98°CSolid handling; easy to weigh.

Reactivity
C2-Br >> C3-Cl>1000-fold rate difference estimated.
Storage 2–8°C, Inert GasMoisture sensitive; light sensitive (nitro group).

Case Study: Synthesis of a JAK2 Inhibitor Analog

Context: Designing a dual-action inhibitor requiring a fused bicyclic core.

Workflow Visualization:

Workflow Start Start: 2-Bromo-3-chloro- 6-methyl-5-nitropyridine Step1 Step 1: SNAr (Cyclopropylamine, DIPEA) Yield: 92% Start->Step1 Regioselective Substitution Step2 Step 2: Reduction (Fe, NH4Cl) Yield: 88% Step1->Step2 Chemoselective Reduction Step3 Step 3: Cyclization (Triethyl Orthoformate) Formation of Imidazo-pyridine Step2->Step3 Ring Closure Step4 Step 4: Suzuki Coupling (C3-Cl) (Aryl Boronic Acid, Pd(dppf)Cl2) Final Inhibitor Step3->Step4 Late-Stage Diversification

Figure 2: A typical medicinal chemistry workflow utilizing the orthogonal reactivity of the scaffold.

References

  • PubChem. Compound Summary: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CID 118706859). National Library of Medicine. Available at: [Link]

  • Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring.[2] Conformational preference and kinetics." J. Chem. Soc., Perkin Trans.[2] 2, 1997, 2415-2422.[2] Available at: [Link]

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 2025.[3] Available at: [Link]

  • Vertex Pharmaceuticals. "Method of reducing aromatic nitro compounds." WO2020131574A1. Google Patents.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated nitro-aromatics.

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Application Note: Strategic Functionalization of 2-Bromo-3-chloro-6-methyl-5-nitropyridine via SNAr Abstract This guide details the regioselective nucleophilic aromatic substitution (SNAr) of 2-Bromo-3-chloro-6-methyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-3-chloro-6-methyl-5-nitropyridine via SNAr

Abstract

This guide details the regioselective nucleophilic aromatic substitution (SNAr) of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8) . This scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK2, GSK3) and agrochemicals. The presence of multiple halogenated sites (C2-Br, C3-Cl) and an activating nitro group (C5-NO2) creates a unique reactivity profile. This protocol establishes the exclusive displacement of the C2-bromide by amines and alkoxides, leveraging the cooperative electronic activation of the pyridine nitrogen and the C5-nitro group. Detailed workflows, mechanistic insights, and safety parameters are provided to ensure high-yield, scalable execution.

Introduction & Chemical Logic

The Scaffold Utility

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a "linchpin" scaffold. It offers three distinct handles for orthogonal functionalization:

  • C2-Position (Bromo): Highly activated for SNAr. Used to introduce the primary pharmacophore (amine or ether).

  • C5-Position (Nitro): Precursor to an aniline (via reduction), enabling amide coupling or urea formation.

  • C3-Position (Chloro): Sterically hindered and electronically less activated. Remains intact during C2-substitution, serving as a handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Regioselectivity Analysis

The critical challenge is distinguishing between the C2-Bromo and C3-Chloro sites.

  • C2-Activation: The C2 position is ortho to the ring nitrogen and para-conjugated to the C5-nitro group. Nucleophilic attack at C2 leads to a Meisenheimer complex where the negative charge is delocalized onto both the electronegative ring nitrogen and the nitro group oxygens. This dual activation makes the C2-bromide extremely labile.

  • C3-Deactivation: The C3 position is meta to the ring nitrogen. While adjacent to the C2 and C4 positions, it lacks the direct resonance stabilization of the intermediate afforded to the C2 position. Furthermore, the C3-Cl bond is stronger than the C2-Br bond.

Mechanistic Visualization

The following diagram illustrates the regioselectivity and the resonance stabilization of the transition state.

SNAr_Mechanism cluster_logic Why C2 over C3? Substrate 2-Bromo-3-chloro- 6-methyl-5-nitropyridine TS Meisenheimer Complex (Stabilized by N1 & NO2) Substrate->TS Attack at C2 (Fast) Nu Nucleophile (H-Nu) Nu->TS Product C2-Substituted Product TS->Product Elimination of Br- Byproduct H-Br TS->Byproduct Reason1 C2 is Ortho to Ring N (Inductive Activation) Reason2 C2 is Para-conjugated to C5-NO2 (Resonance Stabilization) Reason3 Br is better Leaving Group than Cl

Figure 1: Reaction pathway showing the exclusive activation of the C2 position.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target Application: Synthesis of amino-pyridine kinase inhibitor cores.

Reagents:

  • Substrate: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv) and anhydrous MeCN (5 mL per mmol).

  • Addition: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv) dropwise at room temperature (RT).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Pyrrolidine): Stir at RT for 2–4 hours.

    • Less Reactive Amines (e.g., Anilines, bulky amines): Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the bromide (M+H 251/253 pattern) and formation of the product (M+H varies).

  • Workup:

    • Evaporate volatiles under reduced pressure.[1]

    • Dissolve residue in EtOAc and wash with water (x2) and brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Most products crystallize upon cooling or triturating with Hexane/Ether. If oil persists, purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Data Summary: Typical Yields

Amine Class Example Conditions Yield
Cyclic Secondary Morpholine MeCN, RT, 2h >90%
Primary Aliphatic Benzylamine MeCN, 50°C, 4h 85-92%

| Primary Aromatic | Aniline | DMF, 80°C, 12h | 70-80% |[1]

Protocol B: C-O Bond Formation (Etherification)

Target Application: Synthesis of alkoxypyridine intermediates.

Reagents:

  • Substrate: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) OR K2CO3 (2.0 equiv)

  • Solvent: THF (for NaH) or DMF (for K2CO3)

  • Temperature: 0°C to RT

Step-by-Step Procedure:

  • Activation (NaH Method):

    • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under N2.

    • Add the alcohol (1.2 equiv) dropwise. Stir for 15–30 min to generate the alkoxide.

  • Coupling:

    • Dissolve the pyridine substrate in minimal THF.

    • Add the substrate solution dropwise to the alkoxide mixture at 0°C.

    • Critical: Maintain low temperature initially to prevent side reactions at the C6-methyl group (deprotonation).

  • Completion: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with water, dry, and concentrate.

Critical Process Parameters & Troubleshooting

IssueProbable CauseSolution
Low Conversion Steric hindrance from C3-ClIncrease temperature to 80°C; switch solvent to DMF or NMP.
Side Products (Dark Color) Deprotonation of C6-MethylUse milder bases (K2CO3/Cs2CO3) instead of NaH. Avoid temperatures >100°C.
Regio-isomers Attack at C3-ClHighly unlikely. If observed, check if C2-Br was actually present (verify starting material QC).
Hydrolysis (OH product) Wet solvent/hygroscopic baseEnsure anhydrous conditions. Water competes as a nucleophile to form the pyridone.

Workflow Diagram

Workflow Start Start: 2-Bromo-3-chloro- 6-methyl-5-nitropyridine Reaction Reaction (Amine/Base/Solvent) Start->Reaction Check QC Check (LC-MS) Is SM consumed? Reaction->Check Check->Reaction No (Add heat/time) Workup Aqueous Workup (EtOAc/Water) Check->Workup Yes Purify Purification (Trituration or Column) Workup->Purify Final Final Product (C2-Substituted) Purify->Final

Figure 2: Standard operational workflow for SNAr functionalization.

Safety & Handling

  • Nitro Compounds: While this molecule is stable, nitro-aromatics can be energetic. Avoid heating crude residues to dryness at high temperatures (>150°C).

  • Skin Sensitization: Halopyridines are potent skin irritants and sensitizers. Always handle in a fume hood with nitrile gloves.

  • Waste: Aqueous waste from the reaction may contain pyridinium salts; dispose of according to halogenated organic waste protocols.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025. (Context on kinase inhibitor synthesis). Available at: [Link]

  • Royal Society of Chemistry. Synthetic routes to substituted nitropyridines. (Supplementary Info). Available at: [Link]

Sources

Application

Suzuki-Miyaura coupling conditions for 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine Part 1: Executive Summary & Strategic Analysis The Challenge: The substrate 2-Bromo-3-chloro-6-methyl-5-nitropyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate 2-Bromo-3-chloro-6-methyl-5-nitropyridine represents a highly functionalized, electron-deficient heteroaromatic scaffold. Successful cross-coupling requires navigating a complex reactivity landscape where the primary objective is chemoselective C2-arylation without disturbing the C3-chloride or triggering nucleophilic aromatic substitution (


) at the C2 position.

Core Reactivity Profile:

  • C2-Bromide (Target): Highly activated for oxidative addition due to its position

    
     to the pyridine nitrogen and the strong electron-withdrawing effect of the C5-nitro group.
    
  • C3-Chloride (Bystander): Significantly stronger bond (

    
     vs 
    
    
    
    ). Under standard conditions, this position remains inert, preserving a handle for subsequent functionalization.
  • C5-Nitro Group: A critical activating group. While it facilitates the desired oxidative addition at C2, it also renders the ring highly susceptible to

    
     by hard nucleophiles (e.g., 
    
    
    
    ,
    
    
    ). Hydrolysis to the pyridone is the primary failure mode.

Part 2: Mechanistic Visualization & Selectivity

To understand the competing pathways, we visualize the electronic landscape of the substrate.

ReactivityMap Substrate 2-Bromo-3-chloro- 6-methyl-5-nitropyridine C2_Br C2-Br Site (High Reactivity) Substrate->C2_Br Oxidative Addition (Fast) C3_Cl C3-Cl Site (Low Reactivity) Substrate->C3_Cl Oxidative Addition (Slow) Product C2-Arylated Product (Desired) C2_Br->Product Pd(0)/Base Boronic Acid Byproduct_SNAr 2-Hydroxy/Alkoxy (Undesired SNAr) C2_Br->Byproduct_SNAr Strong Base (OH-) or Protic Solvent Nitro C5-NO2 Group (Strong EWG) Nitro->C2_Br Activates

Figure 1: Reactivity map highlighting the competition between the desired Pd-catalyzed coupling and undesired nucleophilic substitution.

Part 3: Optimization Matrices

Successful coupling relies on a "Soft Base / Aprotic Solvent" strategy to suppress


.
Table 1: Catalyst & Ligand Selection
SystemRatingRationale
Pd(dppf)Cl₂ · DCM Preferred Excellent stability; the bidentate ligand prevents

-hydride elimination and promotes reductive elimination. High turnover for electron-deficient halides.
Pd(PPh₃)₄ AcceptableStandard catalyst.[1] May suffer from faster deactivation (formation of Pd black) with highly electron-deficient substrates.
Pd₂(dba)₃ + XPhos AdvancedUse only if the C2-Br is sterically hindered by the boronic acid partner. XPhos ensures rapid oxidative addition.
Table 2: Base Selection (The Critical Variable)
BaseSuitabilityNotes
Na₂CO₃ (aq) Standard Good balance of activity and mildness. Use 2M aqueous solution. Risk of hydrolysis if reaction time is prolonged.
Cs₂CO₃ (anhydrous) High Fidelity Best for sensitive substrates. Used in dry solvents (Dioxane/DMF) to completely eliminate hydrolysis risk.
K₃PO₄ GoodMild base, often used in hydrous conditions (Dioxane/H₂O).
NaOH / KOH AVOID Strong nucleophiles will rapidly displace the C2-Br to form the pyridone (

).

Part 4: Detailed Experimental Protocol

This protocol uses Pd(dppf)Cl₂ with Sodium Carbonate in a Dioxane/Water system.[2] This is the "Workhorse Condition" suitable for 90% of coupling partners.

Materials:
  • Substrate: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 – 1.3 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂ · CH₂Cl₂) (0.03 – 0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Workflow:
  • Preparation:

    • Charge a reaction vial (microwave vial or round-bottom flask) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

    • Note: Weighing the catalyst in air is acceptable, but rapid transfer is recommended.

  • Solvent Addition:

    • Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).

    • Add 2M Na₂CO₃ (aq) (2.5 equiv).

  • Degassing (Crucial):

    • Sparge the biphasic mixture with Argon or Nitrogen gas for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0) species.

  • Reaction:

    • Seal the vessel.

    • Heat to 80–90°C .

    • Monitor via TLC or LCMS.[3]

    • Time: Typically complete in 2–6 hours.

    • Checkpoint: If the reaction stalls, add a fresh portion of catalyst (1-2 mol%) and continue heating.

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc).

    • Note: The product is likely a yellow/orange solid due to the nitro group.

Part 5: Troubleshooting & Advanced "Dry" Protocol

If you observe hydrolysis (formation of a polar spot on TLC, M-Br mass replaced by M-OH mass), switch to the Anhydrous Protocol .

Anhydrous Protocol (For Hydrolysis-Prone Substrates):

  • Base: Cesium Carbonate (

    
    ), 3.0 equiv, finely ground and dried.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[3][5]

  • Procedure: Combine all solids in a glovebox or under strong Ar flow. Add anhydrous solvent.[1][3][6] Heat to 100°C.

  • Mechanism:

    
     has sufficient solubility in organic solvents to facilitate transmetallation without requiring added water, eliminating the nucleophile (
    
    
    
    ) responsible for hydrolysis.

Part 6: Process Visualization

Workflow Setup Reaction Setup (Substrate, Boronic Acid, Pd Cat) Degas Degassing (Ar Sparge, 10 min) Setup->Degas Heat Heating (80-90°C, Dioxane/H2O) Degas->Heat Monitor LCMS Monitoring Heat->Monitor Decision Complete? Monitor->Decision Hydrolysis Issue: Hydrolysis Detected (Product M+17 mass) Monitor->Hydrolysis Side Product Decision->Heat No (Add more Cat) Workup Workup (EtOAc Extraction) Decision->Workup Yes Purify Purification (Flash Chromatography) Switch Switch to Anhydrous (Cs2CO3 / Dry Dioxane) Hydrolysis->Switch Remedy

Figure 2: Operational workflow including decision gates for troubleshooting hydrolysis.

Part 7: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Application Notes. Link

  • Lutz, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 665-675. Link

Sources

Method

The Synthetic Versatility of 2-Bromo-3-chloro-6-methyl-5-nitropyridine: A Gateway to Advanced Agrochemical Scaffolds

Abstract This comprehensive technical guide details the strategic application of 2-Bromo-3-chloro-6-methyl-5-nitropyridine as a versatile and highly functionalized building block in the synthesis of advanced agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the strategic application of 2-Bromo-3-chloro-6-methyl-5-nitropyridine as a versatile and highly functionalized building block in the synthesis of advanced agrochemicals. The inherent electronic and steric properties of this substituted pyridine render it an exceptional starting material for the construction of complex heterocyclic systems, most notably precursors to the anthranilic diamide class of insecticides. We will explore the nuanced reactivity of this molecule through detailed mechanistic discussions, step-by-step experimental protocols, and data-driven insights. This document serves as a practical resource for researchers, chemists, and process development scientists in the agrochemical industry, providing the foundational knowledge to leverage this intermediate for the discovery and synthesis of next-generation crop protection agents.

Introduction: The Strategic Importance of Polysubstituted Pyridines in Agrochemicals

The pyridine ring is a privileged scaffold in modern agrochemical design, present in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3] Its ability to act as a bioisostere for other aromatic systems, coupled with its unique metabolic profile and capacity for hydrogen bonding, makes it a cornerstone of contemporary molecular design. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a particularly valuable intermediate due to its dense and strategically positioned functional groups.[4] The strong electron-withdrawing effect of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the differential reactivity of the bromo and chloro substituents provides a handle for selective cross-coupling and displacement reactions.[5][6] This guide will primarily focus on its application in the synthesis of key intermediates for anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, which are potent modulators of insect ryanodine receptors.[7][8][9]

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-Bromo-3-chloro-6-methyl-5-nitropyridine is governed by the interplay of its substituents. Understanding the underlying electronic and steric influences is paramount for predicting and controlling reaction outcomes.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position, being a powerful electron-withdrawing group, significantly lowers the electron density of the pyridine ring, particularly at the positions ortho and para to it (positions 2, 4, and 6). This activation facilitates attack by nucleophiles.[6][10] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[10] The relative leaving group ability of halogens in SNAr reactions on electron-deficient rings is typically F > Cl > Br > I.[11] However, the position of the halogen also plays a crucial role. In this molecule, the chloro group at the 3-position and the bromo group at the 2-position are both activated.

  • Palladium-Catalyzed Cross-Coupling: The carbon-halogen bonds serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor. The general trend for oxidative addition to the palladium(0) catalyst is I > Br > OTf >> Cl.[4] This differential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.[5]

  • Nitro Group Reduction: The nitro group can be chemoselectively reduced to an amino group, a transformation of immense synthetic value. This opens up a plethora of subsequent reactions, including diazotization, amide bond formation, and the construction of fused heterocyclic systems. Critically, conditions have been developed to achieve this reduction without affecting the sensitive halogen substituents.[1][9][12]

Application Protocol: Synthesis of a Key Pyridyl-Pyrazole Intermediate for Diamide Insecticides

The following protocols are adapted from established syntheses of precursors for chlorantraniliprole and related insecticides, demonstrating a plausible and chemically sound pathway utilizing 2-Bromo-3-chloro-6-methyl-5-nitropyridine.[7][13]

Workflow Overview

Caption: Synthetic pathway from the starting material to a key pyridyl-pyrazole intermediate.

Step 1: Chemoselective Reduction of the Nitro Group

Causality: The primary objective is to convert the nitro group into an amine to facilitate subsequent diazotization and cyclization. It is crucial to employ a reduction method that preserves the bromo and chloro substituents. While catalytic hydrogenation with Pd/C can be effective, it carries a risk of dehalogenation.[9] A more robust and chemoselective method involves the use of a metal in a mildly acidic medium, such as iron powder with ammonium chloride.[2] Alternatively, tin(II) chloride is also a reliable reagent for this transformation.[9]

Experimental Protocol: Synthesis of 3-Amino-2-bromo-5-chloro-6-methylpyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 eq), iron powder (5.0 eq), and a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add a catalytic amount of ammonium chloride (0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Amino-2-bromo-5-chloro-6-methylpyridine. The product can be further purified by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterConditionExpected Outcome
Reducing AgentFe / NH₄ClHigh chemoselectivity, minimal dehalogenation
SolventEthanol/WaterGood solubility for reactants
TemperatureRefluxSufficient energy to drive the reaction
Reaction Time2-4 hoursTypically complete conversion
Yield>85% (crude)Good to excellent
Step 2: Synthesis of the Pyridyl-Pyrazole Core

Causality: This step involves the construction of the N-pyridylpyrazole scaffold, a key pharmacophore in diamide insecticides. The amino group of the pyridine intermediate is first converted to a diazonium salt, which is then displaced by a nitrogen atom of a suitably substituted pyrazole derivative. This reaction sequence is a well-established method for forming aryl-heteroaryl bonds.

Experimental Protocol: Diazotization and Cyclization

  • Diazotization: Dissolve 3-Amino-2-bromo-5-chloro-6-methylpyridine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve the desired pyrazole derivative (e.g., 3-bromo-1H-pyrazole-5-carboxylic acid, 1.0 eq) in a suitable solvent like acetonitrile.

  • Reaction: Slowly add the cold diazonium salt solution to the pyrazole solution. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: The work-up procedure will vary depending on the specific pyrazole used, but generally involves neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield the desired pyridyl-pyrazole intermediate.

Further Synthetic Transformations: Exploring Chemical Diversity

The strategic placement of the bromo and chloro groups allows for further diversification of the molecular scaffold through selective cross-coupling reactions.

Selective Suzuki-Miyaura Coupling

Causality: The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of aryl or alkyl groups at the 2-position of the pyridine ring.[5][14] This enables the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-2-bromo-5-chloro-6-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Data Summary Table:

ParameterConditionRationale
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂Efficient for C-Br bond activation
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃Activates the boronic acid for transmetalation
SolventDioxane/Water or Toluene/WaterBiphasic system often enhances reaction rates
Temperature80-100 °CProvides thermal energy for the catalytic cycle

Conclusion

2-Bromo-3-chloro-6-methyl-5-nitropyridine stands as a potent and versatile intermediate for the synthesis of complex agrochemical targets. Its rich and tunable reactivity, governed by the interplay of its halogen and nitro substituents, provides chemists with multiple avenues for molecular elaboration. The protocols and mechanistic insights provided herein demonstrate a clear and logical pathway for its use in constructing high-value pyridyl-pyrazole scaffolds, which are central to the activity of modern diamide insecticides. By understanding and applying the principles of chemoselective reduction, diazotization, and selective cross-coupling, researchers can effectively harness the synthetic potential of this building block to drive innovation in the discovery of new and effective crop protection solutions.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433.
  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • Zhang, A., et al. (2024). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. BenchChem.
  • ACS Publications. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.
  • Blaskovich, M. A. T. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Chem-Impex. (n.d.). 3-Amino-2-bromo-5-chloropyridine. Chem-Impex.
  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6721. [Link]

  • MedchemExpress. (n.d.). 3-Amino-5-bromo-2-chloropyridine. MedchemExpress.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3353–3364. [Link]

  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7380. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
  • Google Patents. (n.d.). EP1140845A1 - Susbstituted pyridine herbicides.
  • Arkivoc. (2010).
  • MySkinRecipes. (n.d.). 3-Bromo-2-chloro-6-methyl-5-nitropyridine. MySkinRecipes.
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. Retrieved from [Link]

  • Google Patents. (n.d.). US6509471B2 - 3-substituted pyridine compounds and related synthesis.
  • Cambridge University Press. (n.d.). Ullmann Reaction. In Name Reactions in Organic Synthesis.
  • PubMed. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-50. [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • PMC. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 77(17), 7249-7256. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444–4447. [Link]

  • Chemistry LibreTexts. (2025). 16.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2302-2311. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Sigma-Aldrich. (n.d.). 2-BROMO-3-CHLORO-6-METHYL-5-NITROPYRIDINE. Sigma-Aldrich.
  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5659. [Link]

  • ResearchGate. (2025). Dinitropyridines: Synthesis and Reactions.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-nitropyridine. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, 359-364.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Nitropyridines Pyridines substituted with nitro groups are crucial building blocks in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Nitropyridines

Pyridines substituted with nitro groups are crucial building blocks in medicinal chemistry and materials science.[1][2] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a range of chemical transformations.[3] Specifically, 2-Bromo-3-chloro-6-methyl-5-nitropyridine is a versatile intermediate, offering two distinct halogen atoms for selective functionalization through palladium-catalyzed cross-coupling reactions. This capability allows for the systematic construction of complex molecular architectures, which is invaluable in the synthesis of novel therapeutic agents and functional materials.[1][4] The nitro group itself can serve as a precursor to an amino group, opening further avenues for molecular diversification.[2][5] This document provides a detailed guide to the strategic and selective palladium-catalyzed cross-coupling of this dihalogenated nitropyridine.

Core Challenge: Regioselectivity in Dihalogenated Systems

The primary challenge in the cross-coupling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine lies in achieving selective reaction at either the C2 (bromo) or C3 (chloro) position. Several factors govern this selectivity:

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[6]

  • Position on the Pyridine Ring: In dihalogenated pyridines, oxidative addition is generally favored at the C2 and C6 positions, which are alpha to the nitrogen atom.[7][8]

  • Electronic Effects: The electron-withdrawing nitro group at the C5 position and the electron-donating methyl group at the C6 position further modulate the electronic properties of the C-X bonds, influencing their reactivity.

  • Catalyst System: The choice of palladium precursor, and particularly the ligand, can dramatically influence the regioselectivity of the reaction.[8][9]

By carefully selecting the reaction conditions, it is possible to favor coupling at the more reactive C2-Br bond, leaving the C3-Cl bond intact for subsequent transformations.

Experimental Protocols

The following protocols provide detailed methodologies for key palladium-catalyzed cross-coupling reactions of 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids.[6][10][11]

Reaction Scheme:

Suzuki-Miyaura Reaction Scheme

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Oven-dry Schlenk flask P2 Add Reagents: - 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K2CO3, 2.0 mmol) P1->P2 P3 Evacuate and backfill with Argon (3x) P2->P3 R1 Add Catalyst System: - Pd(OAc)2 (2-5 mol%) - Ligand (e.g., SPhos, 4-10 mol%) P3->R1 Under Argon R2 Add degassed solvent (e.g., Dioxane/H2O) R1->R2 R3 Heat at 80-100 °C with vigorous stirring R2->R3 R4 Monitor by TLC/GC-MS R3->R4 W1 Cool to RT, dilute with water R4->W1 Upon completion W2 Extract with organic solvent (e.g., EtOAc) W1->W2 W3 Wash with brine, dry over Na2SO4 W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by column chromatography W4->W5

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • To an oven-dried Schlenk flask, add 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, or a more specialized ligand like SPhos for chloroarenes, 4-10 mol%).[6][10]

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-chloro-6-methyl-5-nitropyridine.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine and a terminal alkyne, yielding an alkynylpyridine.[10] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[12][13]

Reaction Scheme:

Sonogashira Reaction Scheme

Catalytic Cycle Diagram:

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR'(L2) PdII->PdII_alkyne Transmetalation (from Cu cycle) PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide H-C≡CR', Base Cu_acetylide->CuX to Pd cycle

Caption: Simplified Sonogashira Catalytic Cycles.

Detailed Protocol:

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as DMF or THF.[14]

  • Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[15] For a substrate like 2-Bromo-3-chloro-6-methyl-5-nitropyridine, this reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position.

Reaction Scheme:

Buchwald-Hartwig Reaction Scheme

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting Start Low/No Conversion Q1 Check Catalyst System Start->Q1 A1_1 Use a pre-catalyst (e.g., G3/G4 palladacycle) Q1->A1_1 Inactive Pd source? A1_2 Switch to bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) Q1->A1_2 Ineffective ligand? A1_3 Increase catalyst loading (up to 5 mol%) Q1->A1_3 Low activity? Q2 Check Reaction Conditions Q1->Q2 System OK A2_1 Increase temperature (80-110 °C) Q2->A2_1 Low temp? A2_2 Ensure strictly inert atmosphere Q2->A2_2 O2 present? A2_3 Use dry, degassed solvent Q2->A2_3 Solvent wet? Q3 Check Base Q2->Q3 Conditions OK A3_1 Use a strong, non-nucleophilic base (e.g., NaOtBu) Q3->A3_1 Base too weak? A3_2 If substrate is base-sensitive, use K3PO4 with a more active catalyst Q3->A3_2 Substrate sensitive?

Caption: Troubleshooting Buchwald-Hartwig Amination.[16]

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos, 2-6 mol%) to a Schlenk tube.[16]

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv).[16][17]

  • Add 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv) and the desired amine (1.2-1.5 equiv).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary and Comparison

The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity. The following table summarizes typical conditions for achieving selective coupling at the C2-Br position.

Coupling ReactionPalladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂SPhos / XPhosK₂CO₃ / Cs₂CO₃Dioxane/H₂O80-10075-95
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N / DIPADMF / THF25-6070-90
Buchwald-Hartwig G3/G4 PalladacycleRuPhos / BrettPhosNaOtBu / LiHMDSToluene / Dioxane80-11070-95

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of 2-Bromo-3-chloro-6-methyl-5-nitropyridine offers a highly effective and modular approach to the synthesis of complex, functionalized pyridine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can selectively introduce a variety of substituents at the C2 position. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science. Future work in this area will likely focus on the development of even more selective and efficient catalyst systems, potentially enabling orthogonal coupling at both the C2 and C3 positions in a one-pot fashion, further streamlining the synthesis of these valuable compounds.

References

  • Vertex AI Search. (2026, January 29).
  • PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Dissertation Abstracts International. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • BenchChem. (2025, December). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • MIT DSpace.
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  • BenchChem.
  • IDEALS, University of Illinois at Urbana-Champaign. (2011, May 25).
  • PMC. (2022, September 19).
  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • PMC.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30).
  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • BenchChem. Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine.
  • ResearchGate. (2025, August 6).
  • American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • PMC.
  • MDPI. (2020, February 5).
  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Reddit. (2012, July 4). Suzuki coupling help. r/chemistry.
  • White Rose Research Online. (2021, June 21).
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • White Rose Research Online. (2021, July 1).
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ChemicalBook. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
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Method

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines using 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Introduction: The Strategic Value of Polysubstituted Pyridines and the Utility of a Dihalogenated Precursor Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridines and the Utility of a Dihalogenated Precursor

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the continuous need for efficient and selective synthetic methodologies.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of molecular properties, making the development of versatile building blocks and robust synthetic protocols a paramount objective for researchers in drug development.

This guide focuses on the synthetic utility of 2-Bromo-3-chloro-6-methyl-5-nitropyridine, a highly functionalized and versatile starting material for the construction of complex pyridine derivatives.[3] The presence of two distinct halogen atoms (bromine and chlorine) at the C2 and C3 positions, coupled with an electron-withdrawing nitro group at C5, offers a platform for a variety of regioselective transformations. This allows for the sequential and controlled introduction of diverse substituents, a key strategy in the generation of molecular libraries for drug discovery and lead optimization.

This document provides detailed protocols and technical insights into three major classes of transformations utilizing this precursor:

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: Leveraging the electron-deficient nature of the pyridine ring to introduce a range of nucleophiles.

The causality behind experimental choices, from ligand and base selection to reaction conditions, will be explained to provide a deeper understanding of the underlying chemical principles.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering broad functional group tolerance and high efficiency.[4] The differential reactivity of the C-Br and C-Cl bonds in 2-Bromo-3-chloro-6-methyl-5-nitropyridine allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling regioselective coupling at the C2 position.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures.[6][7] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6][8]

Reaction Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst.[7][9]

A base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[8][10]

Experimental Protocol: Suzuki-Miyaura Coupling at the C2 Position

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C2 position of 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Materials:

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF)[11]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-chloro-6-methyl-5-nitropyridine, the arylboronic acid, palladium catalyst, and base.[11][12]

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene1101285
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100892

Note: Yields are representative and may vary depending on the specific arylboronic acid used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyridine Substrate - Boronic Acid - Catalyst & Base B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne.[14][15][16] This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14][16]

Reaction Principle: The mechanism is similar to the Suzuki coupling but involves a distinct copper-acetylide intermediate. The amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt. The resulting copper acetylide undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition.

Experimental Protocol: Sonogashira Coupling at the C2 Position

Materials:

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-3-chloro-6-methyl-5-nitropyridine, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture.

  • Add the terminal alkyne dropwise via syringe.[17]

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

Data Presentation: Sonogashira Coupling

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF251688
PdCl₂(PPh₃)₂CuIDIPADMF60690

Note: Yields are representative and may vary depending on the specific alkyne used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[18][19] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[18] The choice of ligand is critical for the success of this transformation, with sterically hindered, electron-rich phosphine ligands often providing the best results.[20]

Reaction Principle: The catalytic cycle involves:

  • Oxidative Addition: of the aryl halide to the Pd(0) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.[18]

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.[19][20]

Experimental Protocol: Buchwald-Hartwig Amination at the C2 Position

Materials:

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)[19]

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium pre-catalyst, ligand, and base.

  • Add 2-Bromo-3-chloro-6-methyl-5-nitropyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C).[21]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.

  • Perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1001282
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1101878

Note: Yields are representative and may vary with different amines.

Reaction Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR¹R² Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

PART 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C5 position, along with the inherent electron deficiency of the pyridine ring, makes 2-Bromo-3-chloro-6-methyl-5-nitropyridine susceptible to nucleophilic aromatic substitution (SNAr).[22][23] This reaction provides a complementary, metal-free approach to functionalization.

Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[22]

  • Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24] This step is typically the rate-determining step.[22]

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring.[24]

The reactivity of the leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. However, in this substrate, the electronic environment will dictate the site of substitution. The position ortho to the nitro group (C6) and para to the nitro group (C2) are highly activated. Given the presence of a methyl group at C6, nucleophilic attack is most likely to occur at the C2 or C4 positions if a suitable leaving group were present. In our substrate, the chlorine at C3 is less activated than the bromine at C2, which is para to the nitro group.

Experimental Protocol: SNAr with an Alkoxide

This protocol describes the substitution of the C2-bromo group with an alkoxide nucleophile.

Materials:

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv)

  • Sodium Alkoxide (e.g., Sodium Methoxide, Sodium Ethoxide) (1.1-1.5 equiv)

  • Anhydrous Solvent (e.g., THF, DMF, or the corresponding alcohol)

Procedure:

  • Dissolve 2-Bromo-3-chloro-6-methyl-5-nitropyridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the sodium alkoxide portion-wise or as a solution in the corresponding alcohol.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Nucleophilic Aromatic Substitution

NucleophileSolventTemp (°C)Time (h)ProductYield (%)
NaOMeMeOH2542-Methoxy-3-chloro-6-methyl-5-nitropyridine95
NaOEtEtOH2562-Ethoxy-3-chloro-6-methyl-5-nitropyridine93

Conclusion

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a highly valuable and versatile building block for the synthesis of polysubstituted pyridines. The distinct reactivity of the two halogen substituents allows for selective and sequential functionalization through a variety of powerful synthetic methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide reliable routes to C-C and C-N bond formation, primarily at the more reactive C2-bromo position. Complementarily, the electron-deficient nature of the pyridine ring enables efficient nucleophilic aromatic substitution reactions. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this precursor to generate diverse libraries of complex pyridine derivatives for applications in drug discovery and materials science.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your yield and overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A1: The most common and direct method is the electrophilic nitration of the precursor, 2-bromo-3-chloro-6-methylpyridine. This reaction typically employs a nitrating mixture, which consists of a strong nitric acid source and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.

Q2: Why is the nitration of pyridine derivatives often challenging, leading to low yields?

A2: Pyridine is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] This deactivation requires harsh reaction conditions, such as high temperatures and highly acidic media, which can lead to side reactions and degradation, thereby reducing the overall yield.[1][3]

Q3: What are the critical parameters to control during the nitration reaction?

A3: The most critical parameters are:

  • Temperature: Nitration is a highly exothermic reaction. Strict temperature control, typically maintaining the reaction at low temperatures (e.g., 0-10°C) during the addition of the nitrating agent, is essential to prevent runaway reactions and the formation of undesired byproducts.

  • Reagent Stoichiometry and Purity: The ratio of nitric acid to sulfuric acid and the concentration of these acids are crucial. Using fuming nitric acid or oleum (fuming sulfuric acid) can significantly increase the reaction rate and yield but also requires more careful handling.[4]

  • Rate of Addition: The nitrating agent should be added slowly and controllably to the solution of the pyridine precursor in sulfuric acid to manage heat generation and maintain a consistent reaction temperature.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts can include:

  • Isomeric Products: Although the substituents on the ring (Br, Cl, and CH₃) direct the nitration, small amounts of other regioisomers can form.

  • Oxidation Products: The harsh, oxidative conditions of the nitrating mixture can lead to the formation of pyridine-N-oxides or other oxidation byproducts.

  • Degradation Products: At elevated temperatures, the pyridine ring can be susceptible to degradation, resulting in tar-like substances.

Q5: What safety precautions are essential when working with nitrating mixtures?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Nitrating mixtures are extremely corrosive and highly reactive. The addition of the nitrating agent to the substrate solution should be done slowly and behind a blast shield. Prepare an ice bath to rapidly cool the reaction if it begins to overheat. Ensure that a quenching agent (like a large volume of ice water) is readily accessible.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a. Inadequate nitrating agent strength. b. Reaction temperature is too low, leading to an incomplete reaction. c. Degradation of starting material or product due to excessive temperature. d. Insufficient reaction time.a. Ensure the use of concentrated or fuming nitric and sulfuric acids. The use of oleum can also improve yields in difficult nitrations.[4] b. After the initial controlled addition at low temperature, allow the reaction to slowly warm to room temperature or slightly higher (e.g., 50-60°C) and stir for a sufficient period to ensure completion.[5] c. Maintain strict temperature control (0-10°C) during the addition phase. If the reaction is highly exothermic, consider a slower addition rate or more efficient cooling. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
2. Formation of Dark Tar or Oily Byproducts a. Reaction temperature was too high, causing decomposition. b. The concentration of the nitrating mixture is too high, or the ratio is incorrect, leading to aggressive side reactions.a. Improve temperature control. Ensure the reaction flask is adequately submerged in the cooling bath. Add the nitrating agent dropwise. b. Re-evaluate the stoichiometry of your nitrating mixture. A standard mixture is often a 1:1 or 1:2 ratio of concentrated nitric acid to sulfuric acid.
3. Difficult Product Isolation (Product remains oily) a. Presence of impurities that inhibit crystallization. b. The product is inherently low-melting.a. Purify the crude product using column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is often effective.[6] b. After purification, attempt recrystallization from a different solvent system (e.g., ethanol, isopropanol, or a hexane/dichloromethane mixture).[7] Trituration with a cold non-polar solvent like hexane can sometimes induce crystallization.
4. Emulsion Formation During Aqueous Workup a. The presence of tarry byproducts acting as surfactants.a. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. b. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to break it up. c. Gentle centrifugation can also be effective in separating the layers.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

This protocol is a generalized procedure based on standard nitration chemistry for substituted pyridines.[5]

Materials:

  • 2-Bromo-3-chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2-bromo-3-chloro-6-methylpyridine to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10°C.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate, pre-cooled flask.

  • Add the nitrating mixture dropwise from the dropping funnel to the pyridine solution. Maintain the reaction temperature between 0-5°C throughout the addition.

  • After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic step.

  • A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a chromatography column to pack it.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried, product-adsorbed silica to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Visualized Workflows and Logic

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Starting Material: 2-Bromo-3-chloro-6-methylpyridine B Dissolve in conc. H₂SO₄ A->B C Cool to 0-5°C B->C D Slowly add Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at 0-5°C, then warm to RT D->E F Monitor by TLC E->F G Quench on Ice F->G H Filter Crude Solid G->H I Wash with H₂O H->I J Column Chromatography (Silica, Hexane/EtOAc) I->J K Combine Pure Fractions & Evaporate Solvent J->K L Final Product K->L

Caption: Overall workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield or Reaction Failure Cause1 Poor Temperature Control? Problem->Cause1 Cause2 Reagent Quality/Ratio? Problem->Cause2 Cause3 Incomplete Reaction? Problem->Cause3 Sol1 Improve cooling setup Slower addition rate Cause1->Sol1 If temp spiked Sol2 Use fresh, conc. acids Verify stoichiometry Cause2->Sol2 If acids are old Sol3 Increase reaction time/temp Monitor with TLC/HPLC Cause3->Sol3 If SM remains

Caption: Decision tree for troubleshooting low yield in the nitration reaction.

References

  • Nitropyridines Synthesis via Pyridine Nitration. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

  • Discuss the chemistry of pyridine under nitration. (2025, August 26). Filo. Retrieved February 21, 2026, from [Link]

  • Pyridine, 3-Bromo-2-Chloro-6-Methyl-5-Nitro. (n.d.). Pipzine Chemicals. Retrieved February 21, 2026, from [Link]

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents.
  • Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
  • Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 21, 2026, from [Link]

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine. (n.d.). MySkinRecipes. Retrieved February 21, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Retrieved February 21, 2026, from [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing. Retrieved February 21, 2026, from [Link]

  • EAS Reactions with Pyridine. (2020, April 16). YouTube. Retrieved February 21, 2026, from [Link]

  • Nitration of pyridine-2,6-diamines. (1997). Google Patents.
  • Nitration of 4-acetyl-pyridine. (2024, October 2). Reddit. Retrieved February 21, 2026, from [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024, June 28). Pearson. Retrieved February 21, 2026, from [Link]

  • 2-bromo-3-chloro-6-methylpyridine (C6H5BrClN). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. Retrieved February 21, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 21, 2026, from [Link]

  • 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. (n.d.). IndiaMART. Retrieved February 21, 2026, from [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Welcome to the technical support guide for the purification of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8). This document is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8). This document is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. Here, we will address common challenges and provide detailed, field-proven methodologies to help you achieve the desired purity for your downstream applications.

The purity of starting materials is critical for the reliability and reproducibility of experimental results. This is especially true for 2-Bromo-3-chloro-6-methyl-5-nitropyridine, which is used as a building block in the synthesis of agrochemicals and pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A1: Understanding the physical properties of your compound is the first step in developing a purification strategy. Key properties are summarized below.

PropertyValue
CAS Number 1806051-06-8
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.47 g/mol [1]
Appearance Typically a solid, may range from light yellow to yellow.[2]
Melting Point 93°C[1]
Boiling Point 296°C[1]
Storage Recommended storage at 2-8°C.[1][2]

Q2: What are the common impurities I should be aware of during the synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A2: Impurities can arise from starting materials, side reactions, or degradation. For halogenated nitropyridines, common impurities include:

  • Isomeric Byproducts: Nitration of substituted pyridines can lead to the formation of constitutional isomers, which can be challenging to separate due to similar physical properties.[3][4]

  • Hydrolysis Products: The chloro group is susceptible to hydrolysis, which would result in the formation of the corresponding 2-hydroxy-3-bromo-6-methyl-5-nitropyridine. This impurity is more polar than the desired product.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product. For instance, in a related synthesis, the starting material 3-bromo-4-methyl-5-nitropyridin-2-ol could be an impurity.[5]

  • Reagents from Synthesis: Residual reagents from the synthesis, such as phosphorus oxychloride (POCl₃) or its byproducts, may also be present.[5]

Q3: What are the primary methods for purifying 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of your purification.

Purification Troubleshooting and Methodologies

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Q4: How do I select the best solvent for recrystallizing 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A4: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).[6][7]

Solvent Selection Guide:

Solvent/Solvent SystemRationale & Comments
Ethanol/Water A common and effective mixed solvent system. The compound is likely soluble in hot ethanol, and the addition of water (a non-solvent) can induce crystallization upon cooling.[6][8]
Hexane/Ethyl Acetate A good choice for compounds of intermediate polarity. The compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate), and the less polar solvent (hexane) is added to induce crystallization.[9][10]
Toluene/Heptane Another non-polar/polar solvent mixture that can be effective.[6]
Dichloromethane/Hexane This system has been reported for the recrystallization of a related compound, 2-chloro-5-methyl-3-nitropyridine.[3]

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.

  • No Crystals Form: If no crystals form upon cooling, it could be due to using too much solvent or the solution cooling too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. You can also try cooling the solution in an ice bath.[7]

  • Low Recovery: This can be caused by using too much solvent, not allowing sufficient time for crystallization, or washing the crystals with a solvent in which they are too soluble. Always use a minimal amount of cold solvent to wash the crystals.[7][8]

Step-by-Step Recrystallization Protocol (Ethanol/Water):

  • Place the crude 2-Bromo-3-chloro-6-methyl-5-nitropyridine in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If there are any insoluble impurities, perform a hot filtration.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Q5: What are the recommended conditions for column chromatography of 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A5: For a compound with the polarity of 2-Bromo-3-chloro-6-methyl-5-nitropyridine, a normal-phase column chromatography setup is typically used.

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of heptane/dichloromethane or hexane/ethyl acetate is a good starting point.[2] The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
TLC Analysis Aim for an Rf value of 0.2-0.4 for the desired compound in the chosen eluent system to ensure good separation on the column.[11]

Troubleshooting Column Chromatography:

  • Poor Separation: This can be caused by using an inappropriate eluent system, overloading the column, or a poorly packed column. Always perform TLC analysis to determine the best eluent system. The amount of crude material should be about 1-5% of the weight of the silica gel.

  • Cracked Column: A cracked or channeled column will lead to poor separation. This can be caused by letting the column run dry or by using a solvent system that is too polar, which can generate heat and cause the silica to crack.

  • Compound Won't Elute: If your compound is stuck on the column, the eluent is not polar enough. Gradually increase the polarity of the eluent to wash your compound off the column.[11]

Step-by-Step Column Chromatography Protocol:

  • Prepare the column by packing it with a slurry of silica gel in the initial, less polar eluent.[12][13]

  • Dissolve the crude 2-Bromo-3-chloro-6-methyl-5-nitropyridine in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

Q6: How can I verify the purity of my final product?

A6: It is crucial to assess the purity of your purified 2-Bromo-3-chloro-6-methyl-5-nitropyridine. Several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point close to the literature value (93°C) is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened.[1][14]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying impurities. A reverse-phase C18 column is often used for this type of compound.[3][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Safety and Handling

Q7: What are the safety precautions for handling 2-Bromo-3-chloro-6-methyl-5-nitropyridine?

A7: 2-Bromo-3-chloro-6-methyl-5-nitropyridine should be handled with care in a well-ventilated area or fume hood.[17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18][19][20]

  • Inhalation: Avoid breathing dust.[17][18]

  • Skin and Eye Contact: Avoid contact with skin and eyes. It can cause skin and eye irritation.[17][18][20] In case of contact, rinse immediately with plenty of water.[17][18][20]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17][20]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[17][18][20]

Visualizing the Purification Workflow

Below is a generalized workflow for the purification of 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_process Execution and Monitoring cluster_validation Purity Validation Start Crude 2-Bromo-3-chloro-6-methyl-5-nitropyridine TLC_Analysis Initial Purity Assessment (TLC) Start->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple/Similar Impurities Recrystallization_Process Dissolve, Cool, Filter Recrystallization->Recrystallization_Process Column_Process Pack, Load, Elute, Collect Fractions Column_Chromatography->Column_Process Purity_Check Purity Analysis (TLC, HPLC, MP, NMR) Recrystallization_Process->Purity_Check Column_Process->Purity_Check Pure_Product Purified Product Purity_Check->Pure_Product Meets Specifications

Caption: A decision workflow for the purification of 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

References

  • University of California, Irvine. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-3-chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Pyridine, 3-Bromo-2-Chloro-6-Methyl-5-Nitro. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). Setting up and running a column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

Troubleshooting

Solving regioselectivity issues in 2-Bromo-3-chloro-6-methyl-5-nitropyridine reactions

Welcome to the technical support center for 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this highly functionalized heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly those related to achieving predictable regioselectivity in your reactions.

Understanding the Reactivity Profile of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

The key to mastering reactions with this substrate lies in understanding the electronic interplay of its substituents. The pyridine core is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group (-NO2) at the C5 position.[1] This electronic pull makes the pyridine ring highly susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).

The positions ortho (C4, C6) and para (C2) to the nitro group are the most activated towards SNAr.[2] Conversely, the C3 position, being meta to the nitro group, is significantly less activated.[3] The two leaving groups, bromide at C2 and chloride at C3, therefore possess vastly different reactivities in SNAr reactions.

In palladium-catalyzed cross-coupling reactions, a different set of principles governs selectivity. The rate-determining step is typically the oxidative addition of the palladium catalyst into a carbon-halogen bond. This process is influenced by the bond dissociation energy of the C-X bond, which generally follows the trend C-I > C-Br > C-Cl.[4][5] This intrinsic reactivity difference strongly favors initial reaction at the C2-Bromo position.

Caption: Electronic landscape of 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: I'm performing a cross-coupling reaction (Suzuki, Sonogashira, etc.) and only see substitution at the C2-bromo position. Is this expected?

A: Yes, this is the expected and most common outcome. The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in palladium-catalyzed oxidative addition.[5] Therefore, standard cross-coupling conditions will almost exclusively yield the C2-substituted product. This inherent selectivity is a powerful tool for sequential functionalization.

Q2: How can I achieve a reaction at the C3-chloro position?

A: Selectively reacting at C3 while C2-Br is present is a significant challenge. The most reliable method is a sequential, two-step approach:

  • First, perform a cross-coupling reaction under standard conditions to functionalize the C2 position.

  • Then, after isolating and purifying the C2-substituted product, apply more forcing conditions (higher temperature, a more active catalyst system like those using bulky, electron-rich phosphine or NHC ligands, and a stronger base) to react the less reactive C3-chloro position.[6]

Direct selective coupling at C3 is uncommon but might be explored by leveraging advanced catalyst systems where ligand choice can sometimes invert selectivity, though this would require extensive screening and optimization.[7][8]

Q3: In my nucleophilic substitution reaction, I am getting a complex mixture or decomposition. What's wrong?

A: This often points to issues with reaction conditions or the nature of your nucleophile. The C5-nitro group, while activating the ring for SNAr, can also be susceptible to reduction or side reactions under harsh conditions or with certain nucleophiles. Ensure your reaction is run at the lowest effective temperature and that your nucleophile is not overly basic, which could lead to proton abstraction and side pathways. Always maintain a strictly inert atmosphere to prevent oxygen-mediated side reactions.[6][9]

Q4: Can I perform a double substitution in a single step?

A: A one-pot, two-fold substitution is theoretically possible but practically very difficult to control due to the large difference in reactivity between the C2-Br and C3-Cl sites. It would likely require a significant excess of the coupling partner and catalyst, high temperatures, and would probably result in a mixture of mono-C2-substituted, mono-C3-substituted (minor), and di-substituted products, leading to a challenging purification. A sequential approach is strongly recommended for a clean, predictable outcome.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most common transformations performed on this substrate. The primary challenge is controlling which halogen participates in the reaction.

Default Outcome: Selective C2-Bromo Functionalization

The inherent reactivity difference makes C2-substitution the default pathway.

Optimized Protocol: Suzuki-Miyaura Coupling at the C2-Position This protocol provides a robust starting point for selectively coupling an aryl boronic acid at the C2 position.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as Cs2CO3 or K3PO4 (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh3)4 at 2-5 mol% or a more advanced precatalyst like XPhos Pd G3 at 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Poor Reagent Quality3. Insufficiently Inert Atmosphere1. Use a fresh, high-quality palladium precatalyst. Ensure ligands are stored under inert gas.2. Check the purity of the boronic acid (can degrade on storage). Ensure the base is anhydrous.3. Improve degassing of the solvent (e.g., sparge with argon for 30 min). Ensure a positive pressure of inert gas is maintained.[9]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen2. High Temperature1. Rigorously exclude oxygen from the reaction setup.[6]2. Attempt the reaction at a lower temperature (e.g., 60-80 °C), though this may require a longer reaction time.
Catalyst Decomposition (black precipitate) 1. High Temperature2. Inappropriate Ligand3. Presence of Water/Oxygen1. Lower the reaction temperature.2. Switch to a more robust, bulky electron-rich phosphine ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[10]3. Ensure all reagents and solvents are scrupulously dry and degassed.
Reaction Stalls 1. Catalyst Deactivation2. Poor Solubility1. Add a second portion of the catalyst (e.g., 0.5-1.0 mol%).2. Screen alternative solvents (e.g., DMF, DME, Toluene/Water mixtures) or add a phase-transfer catalyst like TBAB.

Challenge: Sequential C3-Chloro Functionalization

After successful C2-functionalization, the remaining C3-chloro group can be targeted.

Optimized Protocol: Buchwald-Hartwig Amination at the C3-Position (Post-Suzuki) This protocol assumes the starting material is the C2-aryl substituted-3-chloro-6-methyl-5-nitropyridine.

  • Reaction Setup: To an oven-dried vial, add the C2-functionalized substrate (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like NaOtBu or LHMDS (1.5-2.0 equiv.).

  • Inert Atmosphere: Seal, evacuate, and backfill with argon (3x).

  • Catalyst Addition: Add a highly active catalyst system. A common choice is a combination of a palladium source (e.g., Pd2(dba)3) and a specialized ligand (e.g., RuPhos, BrettPhos). Using an advanced precatalyst (e.g., RuPhos Pd G4) is often more reliable.[11]

  • Solvent & Reaction: Add anhydrous, degassed toluene or t-butanol. Heat to a higher temperature, typically 100-120 °C, and monitor to completion.

  • Workup: Cool the reaction, quench carefully with saturated NH4Cl solution, and extract with an organic solvent. Purify as standard.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate are highly regioselective for the C2 position due to electronic activation from both the ring nitrogen and the C5-nitro group.[3]

Expected Outcome: Selective C2-Bromo Displacement

Optimized Protocol: Amination at the C2-Position via SNAr

  • Reaction Setup: In a reaction vial, dissolve 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 equiv.) in a polar aprotic solvent like DMSO, DMF, or NMP.

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 equiv.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA or K2CO3 (2.0-3.0 equiv.) to liberate the free amine.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The required temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

Caption: Troubleshooting workflow for SNAr reactions.

Challenge: Reacting at the C3-Chloro Position via SNAr

Direct SNAr at the C3 position is electronically disfavored.[3] Standard SNAr conditions will not yield the C3-substituted product in any significant amount. Achieving this transformation would require a different mechanistic pathway, such as one involving transition-metal catalysis as described in the cross-coupling section. For synthetic planning, it is safest to assume the C3-Cl is inert to SNAr under conditions where the C2-Br is present.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11946–12073. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Toukourou, K. F., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 67(3), 574-579. [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved February 24, 2026. [Link]

  • Dierickx, C., et al. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Angewandte Chemie International Edition, 49(24), 4042-4045. [Link]

  • Chegg. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chegg. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 24, 2026. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Boulton, A. J. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 24, 2026. [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]

  • Barluenga, J., et al. (2007). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Angewandte Chemie International Edition, 46(29), 5587-5590. [Link]

  • Bako, E., et al. (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Welcome to the technical support center for 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful handling and application of this versatile reagent. Given its sensitivity to moisture, this document focuses on best practices to maintain its integrity and ensure reproducible experimental outcomes.

Introduction to 2-Bromo-3-chloro-6-methyl-5-nitropyridine

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a key building block in medicinal chemistry and agrochemical research, frequently employed in cross-coupling reactions to construct complex molecular architectures.[1] Its utility is derived from the differential reactivity of the bromo and chloro substituents, allowing for selective functionalization. However, the presence of electron-withdrawing groups and the pyridine nitrogen makes the molecule susceptible to degradation by moisture. This guide provides a comprehensive overview of its properties, proper handling procedures, and troubleshooting strategies to mitigate issues related to its moisture sensitivity.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 856834-95-2[1]
Molecular Formula C₆H₄BrClN₂O₂[1][2]
Molecular Weight 251.47 g/mol [1][2]
Appearance Solid[2]
Melting Point 93°C[1]
Boiling Point 296°C[1]
Storage Temperature 2-8°C[1]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-3-chloro-6-methyl-5-nitropyridine considered moisture-sensitive?

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group and halogens, is activated towards nucleophilic attack. Water, although a weak nucleophile, can react with the compound, leading to hydrolysis.[] The chloro group at the 2-position is particularly susceptible to displacement by a hydroxyl group, which can lead to the formation of 2-hydroxy-3-bromo-6-methyl-5-nitropyridine as an impurity.[] This degradation compromises the purity of the reagent and can lead to lower yields and the formation of side products in subsequent reactions.

Q2: What are the visible signs of degradation due to moisture exposure?

As a solid, visual signs of degradation might not be immediately obvious. However, significant moisture absorption by hygroscopic solids can lead to caking or clumping of the powder.[4] If the material appears clumped or has a sticky consistency, it is a strong indicator of moisture exposure. For a definitive assessment of purity, analytical techniques such as HPLC or GC-MS are recommended.[]

Q3: What are the ideal storage conditions for this reagent?

To maintain its integrity, 2-Bromo-3-chloro-6-methyl-5-nitropyridine should be stored at 2-8°C in a tightly sealed container.[1] It is highly recommended to store the container inside a desiccator containing a suitable drying agent to provide an additional layer of protection against ambient moisture.[5]

Q4: Can I handle this reagent on an open bench?

While brief handling on an open bench in a low-humidity environment may be acceptable for non-critical applications, it is strongly advised to handle 2-Bromo-3-chloro-6-methyl-5-nitropyridine in a controlled atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).[4] This minimizes the risk of moisture absorption from the atmosphere.

Q5: How can I confirm the purity of my reagent if I suspect moisture contamination?

The most reliable methods to assess the purity of 2-Bromo-3-chloro-6-methyl-5-nitropyridine and detect potential degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[] ¹H and ¹³C NMR spectroscopy can also be employed to identify impurities.[6][7][8] The primary hydrolysis product, 2-hydroxy-3-bromo-6-methyl-5-nitropyridine, will have a different retention time in HPLC and a distinct mass spectrum in GC-MS compared to the parent compound.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 2-Bromo-3-chloro-6-methyl-5-nitropyridine, with a focus on problems arising from its moisture sensitivity.

Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

  • Possible Cause: Degradation of the starting material due to moisture exposure.

    • Explanation: If the reagent has been hydrolyzed, the concentration of the active halo-pyridine is reduced, leading to lower than expected yields. The resulting hydroxy-pyridine byproduct will not participate in the cross-coupling reaction.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Before starting the reaction, analyze a small sample of the 2-Bromo-3-chloro-6-methyl-5-nitropyridine by HPLC or GC-MS to confirm its purity.

      • Use Anhydrous Conditions: Ensure that all solvents and other reagents are rigorously dried before use. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).[9][10]

      • Fresh Reagent: If degradation is confirmed, use a fresh, unopened bottle of the reagent for subsequent experiments.

  • Possible Cause: Deactivation of the palladium catalyst by water.

    • Explanation: Palladium catalysts used in cross-coupling reactions can be sensitive to water, which can lead to the formation of inactive palladium species and a decrease in catalytic activity.[9]

    • Troubleshooting Steps:

      • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen and water.

      • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents for the reaction.

      • Catalyst Choice: Consider using a pre-catalyst or a ligand that is known to be more robust in the presence of trace amounts of water.

Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture

  • Possible Cause: Presence of the hydrolysis byproduct in the starting material.

    • Explanation: The 2-hydroxy-3-bromo-6-methyl-5-nitropyridine impurity may be carried through the reaction and purification steps, appearing as an unexpected spot on a TLC plate or a peak in an HPLC or GC-MS chromatogram.

    • Troubleshooting Steps:

      • Characterize the Byproduct: If possible, isolate and characterize the byproduct to confirm its identity. Comparison with an authentic sample of the hydrolyzed product would be ideal.

      • Purify the Starting Material: If the starting material is found to be impure, it may be possible to purify it by recrystallization or column chromatography before use. However, using a fresh, high-purity batch is often more efficient.

Experimental Protocols

Protocol 1: Proper Handling and Weighing of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

This protocol outlines the recommended procedure for weighing and dispensing this hygroscopic solid reagent to minimize moisture exposure.

Materials:

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine in its original, sealed container.

  • Glove box or a Schlenk line with a supply of dry nitrogen or argon.

  • Analytical balance.

  • Clean, dry spatulas.

  • Weighing paper or a pre-weighed, dry reaction vessel.[10]

  • Desiccator.

Procedure:

  • Prepare the Controlled Environment: If using a glove box, ensure that the antechamber is properly purged and the atmosphere inside is dry. If using a Schlenk line, ensure a positive pressure of inert gas.

  • Equilibrate the Reagent: Before opening, allow the container of 2-Bromo-3-chloro-6-methyl-5-nitropyridine to warm to the ambient temperature of the controlled environment to prevent condensation of moisture on the cold solid.

  • Transfer to the Controlled Environment: Place the sealed container, along with all necessary tools (spatula, weighing paper, reaction vessel), into the glove box or have them ready under the inert atmosphere of the Schlenk line.

  • Weighing:

    • Carefully open the container.

    • Using a clean, dry spatula, quickly transfer the desired amount of the solid onto the weighing paper or directly into the pre-tared reaction vessel.[11]

    • Minimize the time the container is open.

  • Seal and Store: Immediately and tightly reseal the main container of the reagent. For added protection, wrap the cap with Parafilm and place it back into a desiccator for storage at 2-8°C.

  • Transfer to Reaction: If weighed onto paper, promptly add the solid to the reaction vessel. If the reaction is to be set up outside the glovebox, ensure the vessel is sealed under the inert atmosphere before removal.

Protocol 2: Detection of Hydrolysis by HPLC

This is a general guideline for developing an HPLC method to assess the purity of 2-Bromo-3-chloro-6-methyl-5-nitropyridine.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

Gradient:

  • A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of B to elute compounds with increasing hydrophobicity. For example: 0-2 min: 95% A, 5% B; 2-15 min: linear gradient to 5% A, 95% B; 15-20 min: hold at 5% A, 95% B.

Detection:

  • UV detection at a suitable wavelength, likely around 254 nm.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-Bromo-3-chloro-6-methyl-5-nitropyridine sample.

  • Dissolve in 1 mL of acetonitrile or another suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

  • A pure sample should show a single major peak. The hydrolysis product, being more polar due to the hydroxyl group, is expected to have a shorter retention time and will elute earlier than the parent compound.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting experiments when moisture sensitivity of 2-Bromo-3-chloro-6-methyl-5-nitropyridine is suspected as the root cause of a problem.

G start Problem Encountered (e.g., Low Yield, Byproducts) check_reagent Suspect Reagent Integrity? start->check_reagent analyze_reagent Analyze Reagent Purity (HPLC, GC-MS, NMR) check_reagent->analyze_reagent Yes check_conditions Review Experimental Conditions check_reagent->check_conditions No is_pure Reagent Pure? analyze_reagent->is_pure is_pure->check_conditions Yes new_reagent Use Fresh, High-Purity Reagent is_pure->new_reagent No is_anhydrous Were Conditions Anhydrous? check_conditions->is_anhydrous improve_conditions Implement Stricter Anhydrous Techniques (Dry Solvents, Inert Atmosphere) is_anhydrous->improve_conditions No other_issues Investigate Other Potential Causes (Stoichiometry, Temperature, etc.) is_anhydrous->other_issues Yes proceed Proceed with Optimized Protocol improve_conditions->proceed new_reagent->proceed

Caption: Troubleshooting workflow for moisture-related issues.

References

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • ResearchGate. “Palladium-Catalyzed Cross-Coupling Reactions in Water”. Available from: [Link]

  • Chemistry LibreTexts. 3.1: Transferring and Weighting Methods. Available from: [Link]

  • MySkinRecipes. 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Available from: [Link]

  • Addgene. Weighing Reagents Protocol. Available from: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available from: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for 2-Bromo-3-chloro-6-methyl-5-nitropyridine

Welcome to the technical support guide for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This resource is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Bromo-3-chloro-6-methyl-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific reaction, with a core focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on 2-Bromo-3-chloro-6-methyl-5-nitropyridine, and which halogen is the better leaving group?

A1: In SNAr reactions, the regioselectivity is dictated by the electronic activation of the ring positions by electron-withdrawing groups (EWGs). For this substrate, the nitro group (-NO2) at the C5 position strongly activates the C2 and C6 positions through resonance stabilization of the anionic Meisenheimer intermediate.[1][2][3][4] The C2 position, being ortho to the nitro group, is highly activated. The C3 position is meta to the nitro group and is therefore significantly less activated.

Consequently, nucleophilic attack will preferentially occur at the C2 position , leading to the displacement of the bromide.

Regarding the leaving group, the typical trend for SNAr reactions is often F > Cl > Br > I.[5][6] This is because the rate-determining step is usually the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[7][8] Highly electronegative groups like fluorine enhance the electrophilicity of the carbon atom being attacked, accelerating the reaction. However, in this specific dihalogenated system, the primary driver for selectivity is the position of activation. The C-Br bond at the highly activated C2 position will be the one that is cleaved.

Q2: How does temperature generally influence the rate and selectivity of SNAr reactions?

A2: Temperature is a critical parameter in SNAr reactions with dual effects:

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the formation of the Meisenheimer complex. Many SNAr reactions are sluggish at room temperature and require heating to proceed at a practical rate.[9]

  • Selectivity and Side Reactions: While higher temperatures accelerate the desired reaction, they can also promote undesirable side reactions. These may include decomposition of starting materials or products, reactions with the solvent (solvolysis), or the formation of regioisomeric byproducts if other positions on the ring become susceptible to attack at elevated energies.[5] Optimizing temperature is therefore a balance between achieving a reasonable reaction time and minimizing the formation of impurities.

Q3: My reaction with an amine nucleophile is very slow at room temperature. Should I simply increase the heat?

A3: Yes, a gradual and controlled increase in temperature is the logical next step. Amine nucleophiles often require thermal energy to react efficiently with activated aryl halides. A systematic approach is recommended.

Start with a modest temperature (e.g., 50-60 °C) and monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction remains slow, you can incrementally increase the temperature by 10-20 °C intervals. It is common for these types of reactions to require temperatures in the range of 80-120 °C, particularly when using polar aprotic solvents like DMF or DMSO.[5]

Troubleshooting Guide

Problem 1: The reaction is incomplete, even after prolonged heating at a moderate temperature (e.g., 80 °C).
Potential Cause Explanation & Recommended Solution
Insufficient Thermal Energy The activation energy barrier for your specific nucleophile may be higher than anticipated. Solution: Continue to incrementally increase the temperature (e.g., to 100 °C, then 120 °C), while carefully monitoring for any signs of decomposition (e.g., the reaction mixture turning dark).
Poor Solvent Choice The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate cations, leaving the nucleophile more reactive.[5] Solution: If you are using a less polar solvent (e.g., THF, acetonitrile), consider switching to a higher-boiling polar aprotic solvent which can also facilitate higher reaction temperatures.
Weak Nucleophile/Base If your nucleophile is a weak base (e.g., an aniline) or if you are using a neutral amine without a separate base, the reaction may be slow. Solution: Consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) to deprotonate the amine in situ or to facilitate the proton transfer in the transition state.
Problem 2: At higher temperatures (e.g., >120 °C), I observe the formation of significant byproducts.
Potential Cause Explanation & Recommended Solution
Thermal Decomposition The starting material, product, or Meisenheimer intermediate may be unstable at elevated temperatures, leading to decomposition and a complex mixture of byproducts. Solution: Reduce the reaction temperature and accept a longer reaction time. If the reaction is still too slow at a lower temperature, focus on optimizing other parameters, such as solvent or catalyst choice.
Reaction with Solvent (Solvolysis) At high temperatures, some solvents (especially nucleophilic ones like alcohols) can compete with your intended nucleophile.[5] Solution: Ensure you are using a non-reactive, polar aprotic solvent. If you must use an alcohol as a solvent, run the reaction at the lowest possible temperature that affords a reasonable rate.
Loss of Regioselectivity While the C2 position is electronically favored, extreme temperatures might provide enough energy to overcome the activation barrier for substitution at the less-favored C3 position, leading to a mixture of isomers. Solution: Lower the temperature to favor the kinetically preferred C2 substitution. Confirm the identity of byproducts using mass spectrometry or NMR to diagnose this issue accurately.

Experimental Protocols & Visual Guides

Protocol: Systematic Temperature Optimization for the Reaction of 2-Bromo-3-chloro-6-methyl-5-nitropyridine with a Primary Amine

This protocol outlines a systematic approach to finding the optimal reaction temperature.

1. Materials and Setup:

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine (1.0 eq)
  • Primary Amine Nucleophile (1.1 - 1.2 eq)
  • Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)
  • Optional: Non-nucleophilic base (e.g., K₂CO₃, 2.0 eq)
  • Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)
  • Magnetic stir plate with heating capabilities
  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • In a reaction vial, dissolve the 2-Bromo-3-chloro-6-methyl-5-nitropyridine in the chosen solvent.
  • Add the primary amine and the base (if used).
  • Seal the vial and place it in a pre-heated block or oil bath at an initial temperature of 60 °C .
  • Stir the reaction and monitor its progress every 1-2 hours by taking a small aliquot and analyzing it via TLC or LC-MS.
  • If after 4-6 hours, less than 50% conversion is observed, increase the temperature to 80 °C .
  • Continue to monitor the reaction. If the rate is still unsatisfactory, increase the temperature in 20 °C increments (100 °C, 120 °C), monitoring at each stage.
  • Note the temperature at which significant byproduct formation begins to occur. The optimal temperature will likely be just below this point.
  • Once the starting material is consumed, cool the reaction to room temperature for workup.
Visualizing the SNAr Mechanism and Selectivity

The diagram below illustrates why nucleophilic attack is favored at the C2 position. The negative charge of the Meisenheimer intermediate is effectively delocalized onto the oxygen atoms of the ortho nitro group.

Temp_Optimization_Workflow start Start: Initial Reaction (e.g., 60°C in DMF) monitor1 Monitor Progress (TLC/LC-MS) for 4-6 hours start->monitor1 incomplete Reaction Incomplete (<50% conversion)? monitor1->incomplete increase_temp Increase Temperature (e.g., to 80°C) incomplete->increase_temp Yes monitor2 Monitor Progress (TLC/LC-MS) incomplete->monitor2 No increase_temp->monitor2 byproducts Significant Byproducts or Decomposition? monitor2->byproducts complete Reaction Complete Proceed to Workup monitor2->complete Complete byproducts->incomplete No lower_temp Lower Temperature by 10-20°C byproducts->lower_temp Yes optimal_temp Optimal Temperature Found Proceed with Reaction lower_temp->optimal_temp

Caption: Decision workflow for systematic temperature optimization.

References
  • Google. (n.d.). Current time in Pasuruan, ID.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution.
  • St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR).
  • Campodonico, P., Olivares, B., & Tapia, R. A. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • The Organic Chemistry Tutor. (2017, January 14).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Mahdhaoui, F., et al. (2019, January 30). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • University of Leeds. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists.
  • Al-Awadi, N. A., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
  • MacMillan, D. W. C., et al. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. ChemRxiv.
  • Douglas, J., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Kappe, C. O., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Reddit. (2025, October 29). Why is chlorine the right leaving group but not bromine (or iodine)? r/OrganicChemistry.
  • Reddit. (2025, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry.
  • WuXi AppTec. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology.
  • Engle, K. M., et al. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • ResearchGate. (2018, December 18). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines.
  • Um, I.-H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Engle, K. M., et al. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
  • Wydra, S., et al. (2025, August 10). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.
  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles.
  • Tetrahedron Letters. (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.

Sources

Optimization

Minimizing side products in nitration of 2-bromo-3-chloro-6-methylpyridine

Technical Support Center: Nitration of 2-bromo-3-chloro-6-methylpyridine Case ID: NIT-PYR-2B3C6M Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are attempting the electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of 2-bromo-3-chloro-6-methylpyridine

Case ID: NIT-PYR-2B3C6M Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting the electrophilic aromatic nitration of 2-bromo-3-chloro-6-methylpyridine . This is a challenging substrate due to the "push-pull" electronic conflict:

  • Deactivation: The pyridine nitrogen, combined with the -Br (C2) and -Cl (C3) substituents, significantly deactivates the ring toward electrophilic attack.

  • Lability: The -CH

    
     group at C6 is susceptible to oxidative degradation (to carboxylic acid) under the forcing conditions required to nitrate the deactivated ring.
    
  • Nucleophilic Sensitivity: The C2-Bromo position is activated for Nucleophilic Aromatic Substitution (

    
    ), making it prone to hydrolysis (forming pyridones) during aqueous acidic workups or high-temperature excursions.
    

The target product is 2-bromo-3-chloro-6-methyl-5-nitropyridine . The nitration occurs at C5 because it is para to the bromine (weak director) and ortho to the methyl group (strong activator), while being meta to the directing ring nitrogen.

Module 1: Critical Impurity Profiling

Before optimizing, you must identify what is killing your yield. Use this guide to classify your side products by LC-MS/NMR.

Impurity TypeStructure / NameOriginPrevention Strategy
Oxidation Impurity 6-Carboxylic Acid (2-bromo-3-chloro-5-nitropyridine-6-carboxylic acid)Oxidation of the C6-Methyl group by hot

.
Maintain T < 50°C. Reduce excess

. Use nitrate salts (

) instead of fuming acid.
Hydrolysis Impurity 2-Pyridone (3-chloro-6-methyl-5-nitropyridin-2-ol)Acid-catalyzed hydrolysis of the C2-Bromine (

).
Eliminate water. Use Oleum (

+

) or anhydrous conditions. Avoid prolonged heating.
Regio-Isomer 4-Nitro Isomer (2-bromo-3-chloro-6-methyl-4-nitropyridine)Nitration at the sterically crowded C4 position.This is usually minor (<5%) due to steric hindrance from the C3-Cl and electronic directing effects.
N-Oxide Pyridine-N-Oxide Oxidation of the pyridine nitrogen.Avoid peracids. If formed, can be reduced using

or Fe/Acetic acid (though this reduces nitro too).

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this reaction.

NitrationPathways Start Starting Material (2-bromo-3-chloro-6-methylpyridine) Target TARGET PRODUCT (5-Nitro derivative) Start->Target HNO3/H2SO4 < 50°C Impurity_Ox SIDE PRODUCT A (6-Carboxylic Acid) Start->Impurity_Ox High Temp (>60°C) Excess HNO3 Impurity_Hyd SIDE PRODUCT B (2-Pyridone/Hydrolysis) Start->Impurity_Hyd Aqueous Acid Long Reaction Time Impurity_Nox SIDE PRODUCT C (N-Oxide) Start->Impurity_Nox Oxidative Workup Target->Impurity_Ox Over-reaction

Caption: Competitive pathways in the nitration of halogenated methylpyridines. Green path indicates optimal conditions.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a mass of [M+16] and [M+32]. Is this dinitration?

A: Unlikely. The ring is too deactivated for dinitration under standard conditions.[1]

  • [M+16]: This is likely the N-oxide . It often forms if the reaction mixture stands too long with nitric acid before quenching.

  • [M+30] or [M+32]: Check for Methyl Oxidation (+2 Oxygens, -2 Hydrogens = Net Mass change +30 roughly, depending on ionization). If you see a -COOH peak in IR (broad stretch 2500-3300 cm⁻¹) or loss of the methyl singlet in NMR, you have oxidized the methyl group.

  • Fix: Quench immediately upon consumption of starting material. Do not "soak" the reaction overnight.

Q2: The reaction is stalled at 60% conversion. Should I increase the temperature?

A: Proceed with extreme caution. Increasing temperature >60°C will exponentially increase the rate of methyl oxidation (Side Product A) and bromine hydrolysis (Side Product B).

  • Better Strategy: Add Fuming Sulfuric Acid (Oleum, 20-30%

    
    ) . The free 
    
    
    
    acts as a water scavenger (keeping the medium anhydrous) and increases the concentration of the active nitronium ion (
    
    
    ) without requiring thermal energy.
Q3: During workup, the product turned into a tar/solid that is insoluble in organic solvents.

A: You likely formed the Pyridone (Hydrolysis product) or the Carboxylic Acid . Both have poor solubility in DCM/EtOAc compared to the target.

  • Check pH: If you neutralized to pH 7-8, the carboxylic acid might be in its salt form (water-soluble). Acidify a small aliquot to pH 2 and extract; if it extracts, it's the acid side product.

  • Protocol Adjustment: Ensure the quench is done by pouring the acid mixture into ice (not water into acid) to minimize the exotherm. Keep the quench temp < 10°C.

Module 4: Recommended Protocol (High-Fidelity)

This protocol utilizes potassium nitrate in sulfuric acid to generate nitronium ions in situ under milder, anhydrous conditions, minimizing oxidative byproducts.

Reagents:

  • Substrate: 2-bromo-3-chloro-6-methylpyridine (1.0 eq)

  • 
     (Conc. 98%): 10 Volumes (relative to substrate mass)
    
  • 
     (Potassium Nitrate): 1.1 - 1.2 eq
    
  • Optional: Oleum (20% free

    
    ) if substrate is stubborn.
    

Step-by-Step:

  • Dissolution: Charge

    
     into a reactor. Cool to 0–5°C . Add the pyridine substrate portion-wise. Note: Exothermic protonation will occur. Control temp < 20°C.
    
  • Nitrating Agent: Add

    
     solid portion-wise over 30-60 minutes.
    
    • Why solid

      
      ? It generates 
      
      
      
      and
      
      
      without adding water (unlike using aqueous
      
      
      ). Water inhibits the reaction and promotes hydrolysis.
  • Reaction: Stir at 20–25°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If <10% conversion after 4 hours, slowly warm to 40°C . Do not exceed 50°C.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). Stir vigorously.

  • Neutralization (Critical): Adjust pH to 4–5 using 50% NaOH or

    
    .
    
    • Warning: Do not go to pH > 9.[2] The C2-Br is labile to

      
       by hydroxide ions at high pH, leading to the pyridone impurity.
      
  • Extraction: Extract with Ethyl Acetate or DCM. Wash with brine. Dry over

    
    .
    

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose yield issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LC-MS / NMR Start->CheckLCMS Result1 Product Mass + 30/32 (Carboxylic Acid) CheckLCMS->Result1 Result2 Product Mass - Br + OH (Pyridone) CheckLCMS->Result2 Result3 Starting Material Unreacted CheckLCMS->Result3 Action1 Action: Reduce Temp Switch to KNO3/H2SO4 Result1->Action1 Action2 Action: Ensure Anhydrous Avoid pH > 8 in workup Result2->Action2 Action3 Action: Add Oleum (fuming H2SO4) Do NOT just heat Result3->Action3

Caption: Decision matrix for process optimization based on analytical data.

References

  • Regioselectivity in Pyridine Nitration

    • Title: Mechanism and regioselectivity of electrophilic aromatic nitr
    • Source:Journal of Molecular Modeling (via Springer/N
    • Relevance: Explains the directing effects of halogens vs.
    • URL:[Link]

  • Methyl Oxidation Side Reactions

    • Title: Oxidation of Methylpyridines with Some Argentous Compounds (and general discussion on methyl oxid
    • Source:Reaction Kinetics and C
    • Relevance: Details the susceptibility of picoline (methylpyridine)
    • URL:[Link]

  • Synthesis of Nitro-Halo-Picolines: Title: Synthesis of 2-bromo-3-chloro-5-nitro-6-methylpyridine (related patents and protocols). Source:ChemicalBook / GuideChem Technical Data. Relevance: Confirms the existence and target structure of the 5-nitro isomer as the major product.
  • Minimizing Hydrolysis (SNAr)

    • Title: Nucleophilic substitution of 2-halo-pyridines.
    • Source:Organic Chemistry Portal.
    • Relevance: Provides mechanistic grounding for why the C2-Br position is labile to hydrolysis in aqueous acid/base.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2-Bromo-3-chloro-6-methyl-5-nitropyridine

The following guide is structured as a high-level technical directive for analytical and medicinal chemistry teams. It synthesizes theoretical prediction with practical comparative analysis to establish a quality control...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for analytical and medicinal chemistry teams. It synthesizes theoretical prediction with practical comparative analysis to establish a quality control standard for 2-Bromo-3-chloro-6-methyl-5-nitropyridine .

Document Type: Analytical Comparison & Standardization Guide Target Analyte: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8) Application: Quality Control (QC) & Structural Verification in Drug Discovery

Executive Summary

In the synthesis of complex pyridine scaffolds—common in kinase inhibitors and agrochemicals—regioisomeric purity is the primary analytical challenge. 2-Bromo-3-chloro-6-methyl-5-nitropyridine presents a unique verification problem: its high degree of substitution leaves only two distinct proton signals (one aromatic, one methyl).

This guide defines the "Gold Standard" 1H NMR profile for this molecule, compares it against critical regioisomeric impurities (specifically the 3-bromo-2-chloro isomer), and establishes a self-validating workflow to ensure structural integrity.

Structural Analysis & Predicted NMR Profile

The molecule is a pentasubstituted pyridine. To validate the spectrum, we must account for the additive shielding/deshielding effects of the substituents on the remaining protons.

The "Gold Standard" Profile (CDCl₃)

Based on substituent chemical shift additivity rules (Curphy-Morrison) and empirical data from analogous polysubstituted pyridines (e.g., 3-bromo-2-chloro-6-methyl-5-nitropyridine), the expected signals are:

Signal AssignmentProton TypeMultiplicityExpected Shift (δ ppm)IntegrationStructural Justification
A C4-H Singlet (s) 8.40 – 8.65 1H Highly deshielded by the adjacent C5-Nitro group and C3-Chloro atom. No vicinal protons exist to cause splitting.
B C6-CH₃ Singlet (s) 2.70 – 2.85 3H Deshielded by the aromatic ring and the ortho-nitro group (C5).
Impurity Region 7.00 – 8.00Signals in this region indicate incomplete nitration or loss of halogen.

Critical Note: The absence of coupling (singlets only) is the primary "Pass/Fail" criterion for substitution completeness. Any doublets indicate the presence of a proton at C2, C3, or C5, signifying a synthesis failure.

Comparative Analysis: Target vs. Alternatives & Impurities

A major risk in pyridine chemistry is regioisomerism (e.g., halogen scrambling or nitration at the wrong position). 1H NMR has specific limitations here which must be mitigated.

Comparison 1: Target vs. Regioisomer (3-Bromo-2-chloro-6-methyl-5-nitropyridine)

The most insidious impurity is the isomer where the Bromine and Chlorine atoms swap positions (2-Cl, 3-Br).

FeatureTarget Molecule (2-Br, 3-Cl)Isomer (2-Cl, 3-Br)Analytical Verdict
H4 Multiplicity SingletSingletIndistinguishable
H4 Shift ~8.5 ppm (flanked by Cl/NO₂)~8.5 ppm (flanked by Br/NO₂)Ambiguous (Δδ < 0.05 ppm)
Me-Shift ~2.8 ppm~2.8 ppmIndistinguishable
13C NMR (C2) ~140-145 ppm (C-Br) ~150-155 ppm (C-Cl) DEFINITIVE

Guidance: Do not rely solely on 1H NMR to distinguish the 2-Br/3-Cl pattern from the 3-Br/2-Cl pattern. If the synthesis route allows for halogen scrambling, you must acquire a 13C NMR spectrum. The Carbon-2 signal attached to Chlorine will be significantly downfield (~10 ppm) compared to Carbon-2 attached to Bromine.

Comparison 2: Target vs. Hydrolysis Impurity (2-Hydroxy analog)

Halopyridines are susceptible to hydrolysis (SNAr) at the 2-position during workup.

  • Alternative: 3-Chloro-2-hydroxy-6-methyl-5-nitropyridine (Pyridone form).

  • 1H NMR Signature: The Methyl signal will shift upfield (closer to 2.4 ppm) and a broad exchangeable proton (NH/OH) will appear >10 ppm.

  • Performance Impact: This impurity kills catalytic activity in subsequent cross-coupling reactions (e.g., Suzuki/Buchwald) by poisoning the Pd-catalyst.

Experimental Protocol: Standardization Workflow

To ensure reproducibility across batches, follow this strict acquisition protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl₃ for this specific target.

    • Reasoning: Nitro-pyridines are polar and can aggregate in chloroform, causing peak broadening. DMSO ensures sharp singlets.

  • Concentration: 10 mg in 0.6 mL solvent.

  • Additives: None (Avoid TFA; acid can shift the methyl signal).

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Reasoning: The isolated aromatic proton (C4-H) has a long T1 relaxation time. Short delays will under-integrate this signal relative to the methyl group, leading to false purity calculations.

  • Scans: 16 (Sufficient for >95% purity check).

Step 3: Data Processing
  • Referencing: Set DMSO residual peak to 2.50 ppm.

  • Integration: Calibrate the Methyl singlet to 3.00.

  • Acceptance Criteria: The Aromatic H singlet must integrate to 0.95 – 1.05.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical pathway for structural confirmation, highlighting the critical decision point where 1H NMR is insufficient.

G Start Crude Product Isolated NMR_1H Acquire 1H NMR (DMSO-d6) Start->NMR_1H Check_Mult Check Multiplicity: Are there only Singlets? NMR_1H->Check_Mult Fail_Sub FAIL: Incomplete Substitution (Doublets present) Check_Mult->Fail_Sub No (Doublets) Check_Shift Check Chemical Shifts: Ar-H: ~8.5 | Me: ~2.8 Check_Mult->Check_Shift Yes (Singlets) Fail_Hydro FAIL: Hydrolysis/Pyridone (Me shift < 2.5 ppm) Check_Shift->Fail_Hydro No (Shift deviations) Ambiguous PASS 1H NMR: Tentative Structure Confirmed Check_Shift->Ambiguous Yes Risk_Assess Risk Assessment: Is Halogen Scrambling Possible? Ambiguous->Risk_Assess NMR_13C Acquire 13C NMR Check C2 Shift Risk_Assess->NMR_13C High Risk Final_Pass RELEASE BATCH Risk_Assess->Final_Pass No Risk NMR_13C->Final_Pass C2 ~140-145 ppm (C-Br)

Caption: QC Decision Tree. Note the critical branch for 13C NMR verification if halogen scrambling is a synthetic risk.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-chloro-6-methyl-5-nitropyridine (Isomer Analog Data). Retrieved from .

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for Pyridine Additivity Rules).
  • National Institutes of Health (NIH). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (Comparative NMR data for substituted pyridines). Retrieved from .

  • BenchChem. Technical Support: 2-Chloro-3-methyl-5-nitropyridine. (Data on hydrolysis byproducts). Retrieved from .

Comparative

FTIR absorption bands for nitro and halogen groups in 2-Bromo-3-chloro-6-methyl-5-nitropyridine

[1] Executive Summary Product/Molecule: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 22353-35-1) Primary Application: Intermediate in antiviral drug synthesis (e.g., HIV reverse transcriptase inhibitors).[1] Analytica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product/Molecule: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 22353-35-1) Primary Application: Intermediate in antiviral drug synthesis (e.g., HIV reverse transcriptase inhibitors).[1] Analytical Focus: Identification of Nitro (


) and Halogen (

) functional groups via Fourier Transform Infrared Spectroscopy (FTIR).

This guide provides a comparative spectral analysis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine. Unlike standard pyridine references, this molecule presents a "push-pull" electronic system where the electron-withdrawing nitro and halogen groups compete with the electron-donating methyl group. This results in distinct spectral shifts that serve as critical quality critical attributes (CQAs) during synthesis validation.

Part 1: Theoretical Framework & Electronic Effects[2]

To accurately interpret the spectrum, one must understand the electronic environment of the pyridine ring. The vibrational frequencies are not static; they shift based on the Hammett substituent constants (


) .
Electronic "Push-Pull" Dynamics
  • The Scaffold: The pyridine ring is naturally electron-deficient (

    
    -deficient).
    
  • Electron Withdrawing Groups (EWG):

    • Nitro (

      
      ):  Strong resonance withdrawal (-R) and induction (-I).[1] Increases bond order of adjacent ring bonds but decreases electron density on the ring carbons.
      
    • Halogens (

      
      ):  Inductive withdrawal (-I) dominates over weak resonance donation (+R).[1] This further deshields the ring, generally shifting ring vibrations to higher frequencies (wavenumbers).[1]
      
  • Electron Donating Group (EDG):

    • Methyl (

      
      ):  Weak inductive donation (+I).[1] This provides a slight stabilizing effect, counteracting the extreme electron deficiency caused by the three EWGs.
      
Diagram: Substituent Effect Logic Flow

The following diagram illustrates how these competing effects influence the observed FTIR signals.

G Molecule 2-Bromo-3-chloro- 6-methyl-5-nitropyridine Nitro 5-Nitro Group (Strong EWG) Molecule->Nitro Halogens 2-Br & 3-Cl (Inductive EWG) Molecule->Halogens Methyl 6-Methyl Group (Weak EDG) Molecule->Methyl RingDensity Pyridine Ring Electron Density Nitro->RingDensity Resonance Withdrawal Halogens->RingDensity Inductive Withdrawal Methyl->RingDensity Inductive Donation Shift_NO2 NO2 Asym Stretch Shift: +10-20 cm⁻¹ (Blue Shift) RingDensity->Shift_NO2 Reduced conjugation shortens N=O bond Shift_Ring Ring Breathing Shift: Higher Freq RingDensity->Shift_Ring Stiffening of Ring

Caption: Logical flow of substituent effects. The combined electron withdrawal (EWG) outweighs the methyl donation, leading to "blue shifts" (higher wavenumbers) for the nitro and ring signals compared to unsubstituted pyridine.[1]

Part 2: Comparative Spectral Analysis[1][3]

This section compares the target molecule against a standard reference (2-Methyl-5-nitropyridine) to isolate the specific impact of the halogen atoms.

The Nitro Group ( )

The nitro group is the most diagnostic feature. In aromatic systems, it presents two strong bands.[1][2]

  • Asymmetric Stretch (

    
    ):  Typically 1550–1475 cm⁻¹.[1][3]
    
  • Symmetric Stretch (

    
    ):  Typically 1360–1290 cm⁻¹.[1][3]
    

Impact of Halogens: The presence of Cl and Br at positions 2 and 3 exerts a strong inductive effect, pulling electron density away from the ring and the nitro group. This shortens the N=O bonds, shifting the absorption to the higher end of the range (Blue Shift).

The Halogen-Carbon Bonds (C-Cl, C-Br)

These are "Fingerprint" verifications.[1][4] They are often weak and obscured by ring deformations, but their presence is definitive when compared to a non-halogenated analog.[1]

  • C-Cl Stretch: 1100–1035 cm⁻¹ (In-plane aromatic).

  • C-Br Stretch: 690–515 cm⁻¹.[3][4] Note: Many standard FTIRs using KBr splitters lose sensitivity below 600 cm⁻¹.

Comparative Data Table

The following table synthesizes experimental data from analogous structures (e.g., 5-bromo-2-nitropyridine) to provide the Target Expectation .

Functional GroupVibration ModeTarget Molecule (Predicted Range)Alternative: 2-Methyl-5-nitropyridine Spectral Shift / Note
Nitro (

)
Asymmetric Stretch1545 – 1565 cm⁻¹ ~1520 – 1530 cm⁻¹Blue Shift: Halogens increase frequency by ~20 cm⁻¹.[1]
Symmetric Stretch1345 – 1360 cm⁻¹ ~1330 – 1340 cm⁻¹Strong intensity; highly diagnostic.[1]
Pyridine Ring C=N / C=C Stretch1600 – 1585 cm⁻¹ 1605 – 1590 cm⁻¹Minimal shift, but intensity may vary due to dipole changes.[1]
Methyl (

)
C-H Stretch (Aliphatic)2950 – 2850 cm⁻¹ 2950 – 2850 cm⁻¹Unaffected by ring halogens.[1] Diagnostic for the 6-methyl group.
C-Chlorine Ar-Cl Stretch1090 – 1050 cm⁻¹ AbsentLook for a sharp band in this region not present in the precursor.
C-Bromine Ar-Br Stretch650 – 550 cm⁻¹ AbsentOften weak. May require Far-IR or Raman for definitive assignment.

> Critical Insight: If your spectrum shows the Nitro bands but lacks the bands in the 1090-1050 cm⁻¹ region, you may have the non-chlorinated impurity.

Part 3: Experimental Validation Protocol

To ensure reproducibility and distinguish the halogen bands from noise, follow this self-validating protocol.

Method: KBr Pellet vs. ATR[1][7]
  • Recommendation: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal is preferred for speed and reproducibility in industrial settings.[1]

  • Alternative: KBr Pellet is superior only if you need to resolve the C-Br bands below 600 cm⁻¹ (Diamond ATR cuts off around 525 cm⁻¹).

Workflow Diagram

Workflow Start Sample: 2-Bromo-3-chloro- 6-methyl-5-nitropyridine Prep Prep: Diamond ATR (No KBr required) Start->Prep Scan Scan: 4000-400 cm⁻¹ Res: 4 cm⁻¹, 32 Scans Prep->Scan Check1 Checkpoint 1: Nitro Bands Present? (1550/1350) Scan->Check1 Check2 Checkpoint 2: Halogen Fingerprint? (1090/600) Check1->Check2 Yes Result_Fail FAIL: Check Precursors Check1->Result_Fail No (Wrong Compound) Result_Pass PASS: Identity Confirmed Check2->Result_Pass Yes Check2->Result_Fail No (Missing Halogen)

Caption: Operational workflow for FTIR identification. Note the critical checkpoints for Nitro and Halogen signals.

Step-by-Step Procedure
  • Background: Collect a background spectrum of the clean ATR crystal (air).

  • Sample Loading: Place ~10 mg of the solid powder onto the crystal. Apply pressure using the anvil until the force gauge is in the "green" zone (ensure good contact).

  • Acquisition: Scan from 4000 to 400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 (32 recommended for signal-to-noise ratio in the fingerprint region).

  • Processing: Apply "Baseline Correction" and "Atmospheric Suppression" (to remove CO2/H2O).

  • Validation:

    • Verify the 1550/1350 cm⁻¹ doublet (Nitro).

    • Verify the 2900 cm⁻¹ region (Methyl C-H).

    • Inspect 1100-1000 cm⁻¹ for the C-Cl stretch.

Part 4: Troubleshooting & Artifacts

Artifact / IssueCauseSolution
Broad band at 3400 cm⁻¹ Moisture (Water)Dry sample in a desiccator. The target molecule has no O-H or N-H groups; this region should be flat.
Doublet at 2350 cm⁻¹ Atmospheric CO2Poor background subtraction. Re-run background.
Missing C-Br peak ATR Cut-offDiamond ATR absorbs below 525 cm⁻¹. Use a CsI or KBr pellet if the C-Br band is a critical release specification.
Shifted Nitro Peaks Hydrogen BondingIf the sample is not pure or is a salt, nitro peaks can shift. Ensure the sample is the free base.

References

  • Sundaraganesan, N., et al. "FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine."[1] Indian Journal of Pure & Applied Physics, vol. 43, 2005, pp. 501-508.[1] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.[1] (Standard text for general functional group ranges).

  • Medhi, K. C., et al. "Infrared spectral studies of some substituted pyridines."[1] Asian Journal of Physics, vol. 9, no. 2, 1997, pp. 289.[1][6] (Provides comparative data for 2-chloro and 2-bromo pyridines).

  • BenchChem Technical Support. "Reactivity of the nitro group on a pyridine ring." BenchChem Technical Guides, 2025. Link[1]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., Wiley, 2004.[1] (Authoritative source for C-Halogen shifts in aromatics).

Sources

Validation

A Comparative Guide to the Reactivity of Halogenated Nitropyridines: 2-Bromo-3-chloro-6-methyl-5-nitropyridine vs. 2-chloro-3-nitropyridine in Nucleophilic Aromatic Substitution

Introduction Substituted pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their inherent electronic properties an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their inherent electronic properties and the ability to undergo various chemical transformations make them prized scaffolds in modern organic chemistry. Among the myriad of substituted pyridines, halogenated nitropyridines stand out as particularly versatile intermediates. The presence of both a halogen, a good leaving group, and a nitro group, a powerful electron-withdrawing group, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing diverse functionalities onto the pyridine core.

This guide provides an in-depth, evidence-based comparison of the reactivity of two such important building blocks: 2-Bromo-3-chloro-6-methyl-5-nitropyridine and 2-chloro-3-nitropyridine . We will delve into the mechanistic principles governing their reactivity, analyze the electronic and steric effects of their substituents, and provide a standardized experimental protocol for their comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Understanding Reactivity in Halogenated Nitropyridines: A Mechanistic Overview

The SNAr Mechanism on the Pyridine Ring

Nucleophilic aromatic substitution on pyridines, much like on other electron-deficient aromatic systems, typically proceeds through a two-step addition-elimination mechanism.[1] This pathway involves the initial attack of a nucleophile on an electron-poor carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, a leaving group, typically a halide, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group (-NO2).[1] These groups help to stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction.[3] The positions of these activating groups are crucial; they are most effective when located ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the electron-withdrawing group.[3][4] In the context of pyridine, the ring nitrogen itself acts as an electron-withdrawing entity, making the C2 and C4 positions particularly susceptible to nucleophilic attack.[4][5]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring.

Electronic and Steric Effects of Substituents

The reactivity of a substituted pyridine in SNAr is a delicate balance of electronic and steric effects imparted by its various substituents.

  • Halogens (Br vs. Cl): Halogens exert a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density through resonance. In the context of SNAr, their electron-withdrawing inductive effect is generally more dominant, contributing to the electrophilicity of the carbon to which they are attached. The leaving group ability of halogens in SNAr reactions often follows the order F > Cl ≈ Br > I.[6][7] This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[8] The C-X bond cleavage occurs in the faster, second step.

  • Nitro Group (-NO2): The nitro group is one of the most powerful electron-withdrawing groups used to activate aromatic rings for SNAr.[1] Its strong inductive and resonance effects significantly stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Methyl Group (-CH3): In contrast to the nitro group, the methyl group is electron-donating through an inductive effect. This property tends to decrease the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles.[9]

  • Steric Hindrance: The size of substituents near the reaction center can play a significant role. Bulky groups can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction rate.[10]

Head-to-Head Comparison: 2-Bromo-3-chloro-6-methyl-5-nitropyridine vs. 2-chloro-3-nitropyridine

Structural Analysis

Caption: Chemical structures of the two compared halogenated nitropyridines.

Reactivity Prediction

2-chloro-3-nitropyridine:

  • Activation: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing 3-nitro group. The ring nitrogen further enhances the electrophilicity of the C2 and C4 positions.

  • Reaction Site: The most probable site for nucleophilic attack is the C2 position, leading to the displacement of the chloride leaving group. This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen.[4]

  • Overall Reactivity: This molecule is expected to be highly reactive in SNAr reactions due to the strong activation by the nitro group and the inherent reactivity of the C2 position in pyridines.[11]

2-Bromo-3-chloro-6-methyl-5-nitropyridine:

  • Activation and Deactivation: The 5-nitro group strongly activates the ring for nucleophilic attack. However, the 6-methyl group is electron-donating and will have a deactivating effect on the ring's overall electrophilicity.

  • Potential Reaction Sites:

    • C2 Position (Bromo leaving group): This position is ortho to the ring nitrogen and para to the activating 5-nitro group, making it a highly favorable site for nucleophilic attack.

    • C3 Position (Chloro leaving group): This position is meta to the 5-nitro group, so the stabilization of the Meisenheimer complex would be less effective.

  • Leaving Group Ability: At the most activated C2 position, the leaving group is bromide. While chloride and bromide have similar leaving group abilities in many SNAr reactions, subtle differences can arise depending on the specific reaction conditions.[6]

  • Steric Hindrance: The 6-methyl group, being adjacent to the C5-nitro group, is unlikely to cause significant steric hindrance at the C2 position.

  • Predicted Reactivity: The presence of the deactivating methyl group suggests that 2-bromo-3-chloro-6-methyl-5-nitropyridine will be less reactive than 2-chloro-3-nitropyridine . The primary reaction is expected to occur at the C2 position, with the displacement of the bromide.

Feature2-Bromo-3-chloro-6-methyl-5-nitropyridine2-chloro-3-nitropyridine
Activating Group(s) 5-Nitro, Ring Nitrogen3-Nitro, Ring Nitrogen
Deactivating Group(s) 6-MethylNone
Primary Reaction Site C2 (ortho to N, para to -NO2)C2 (ortho to N)
Leaving Group at Primary Site BromoChloro
Predicted Relative Reactivity LowerHigher

Experimental Protocol: A Standardized Approach for Comparative Reactivity Analysis

To empirically validate the predicted reactivity, a standardized experimental protocol is essential. The following outlines a robust method for comparing the reaction rates of the two compounds with a model nucleophile, such as morpholine.

Objective

To determine the relative rates of nucleophilic aromatic substitution for 2-bromo-3-chloro-6-methyl-5-nitropyridine and 2-chloro-3-nitropyridine with morpholine under identical reaction conditions.

Materials and Reagents
  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine

  • 2-chloro-3-nitropyridine

  • Morpholine (nucleophile)

  • Triethylamine (base)

  • Ethanol (anhydrous, solvent)

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Silica gel for thin-layer chromatography (TLC) and column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Procedure
  • Preparation of Reactant Solutions:

    • Prepare 0.1 M stock solutions of both 2-bromo-3-chloro-6-methyl-5-nitropyridine and 2-chloro-3-nitropyridine in anhydrous ethanol.

    • Prepare a 0.22 M solution of morpholine and a 0.22 M solution of triethylamine in anhydrous ethanol.

  • Reaction Execution:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 10 mL of the respective 0.1 M halopyridine stock solution (1.0 mmol).

    • To each flask, add 5 mL of the 0.22 M morpholine solution (1.1 mmol, 1.1 eq) and 5 mL of the 0.22 M triethylamine solution (1.1 mmol, 1.1 eq).

    • Simultaneously place both flasks in a preheated oil bath set to reflux (approximately 78 °C for ethanol). Start timing the reactions.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot by diluting it with a known volume of a suitable solvent mixture (e.g., 1 mL of 1:1 ethyl acetate/hexanes).

    • Spot the quenched aliquots on a TLC plate and develop using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes) to monitor the disappearance of the starting material and the appearance of the product.

  • Workup and Analysis (at the final time point):

    • After the final time point, allow the reaction mixtures to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield of the purified product for each reaction.

  • Data Analysis:

    • For a more quantitative comparison of rates, the quenched aliquots can be analyzed by a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • By plotting the concentration of the starting material versus time, the initial reaction rates can be determined.

Experimental_Workflow start Start prep Prepare 0.1M solutions of each halopyridine and 0.22M solutions of morpholine and triethylamine in ethanol start->prep react Combine reactants in separate flasks (1.0 eq halopyridine, 1.1 eq morpholine, 1.1 eq triethylamine) prep->react heat Heat both reactions to reflux under identical conditions react->heat monitor Withdraw and quench aliquots at set time intervals (e.g., 15, 30, 60, 120, 240 min) heat->monitor analyze Analyze aliquots by TLC, HPLC, or GC-MS to determine reactant conversion monitor->analyze workup Perform aqueous workup and purification by column chromatography at the end of the reaction analyze->workup yield Determine the final isolated yield of the product workup->yield end End yield->end

Caption: Experimental workflow for the comparative reactivity study.

Expected Results and Interpretation

Based on the mechanistic principles discussed, it is anticipated that the reaction with 2-chloro-3-nitropyridine will proceed at a significantly faster rate than the reaction with 2-bromo-3-chloro-6-methyl-5-nitropyridine. This is primarily due to the absence of the deactivating electron-donating methyl group in 2-chloro-3-nitropyridine.

Hypothetical Data Table: Reaction Conversion (%) vs. Time

Time (minutes)2-chloro-3-nitropyridine2-Bromo-3-chloro-6-methyl-5-nitropyridine
1545%15%
3075%30%
60>95%55%
120>98%80%
240>98%>95%

The empirical data obtained from the proposed experiment will provide a clear and quantitative measure of the relative reactivities. A higher initial rate and a shorter time to reach full conversion for 2-chloro-3-nitropyridine would confirm the deactivating influence of the methyl group in the more substituted pyridine.

Conclusion: Guiding Your Synthetic Strategy

The choice between 2-bromo-3-chloro-6-methyl-5-nitropyridine and 2-chloro-3-nitropyridine as a synthetic intermediate will depend on the specific requirements of the target molecule and the desired reaction kinetics.

  • For rapid and efficient introduction of a nucleophile at the C2 position , 2-chloro-3-nitropyridine is the superior choice due to its higher intrinsic reactivity. Its streamlined structure, free of deactivating groups, ensures faster reaction times and potentially milder reaction conditions.

  • 2-Bromo-3-chloro-6-methyl-5-nitropyridine , while less reactive, offers a different substitution pattern that may be essential for the synthesis of more complex and highly functionalized pyridine derivatives. Its reduced reactivity might also be advantageous in scenarios where a more controlled or selective reaction is desired, particularly in the presence of other reactive functional groups.

Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these halogenated nitropyridines empowers chemists to design more efficient and predictable synthetic routes. The principles and experimental framework presented in this guide serve as a valuable resource for making informed decisions in the selection and application of these versatile building blocks.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Bele, M. A., & Greiner, B. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9460–9469. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • organic-chemistry.org. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Prat, I., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 57(9), 5240–5253. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Ayoub, S. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5246–5255. [Link]

  • ACS Publications. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Mol-Instincts. (2020). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

  • NIH. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]

  • Semantic Scholar. (2004). Nitropyridines: Synthesis and reactions. [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • University of Oslo. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • ResearchGate. (2004). Nitropyridines: Synthesis and reactions. [Link]

  • SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • ResearchGate. (2010). 2-Chloro-3-nitropyridine. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Reaction Explorer. (n.d.). Reaction Examples. [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • NIH. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Royal Society of Chemistry. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

Sources

Comparative

Definitive Guide to Elemental Characterization: 2-Bromo-3-chloro-6-methyl-5-nitropyridine

[1] Executive Summary & Technical Context[2][3][4][5][6][7] The validation of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8 / 1109403-51-5) presents a unique analytical challenge.[1] Unlike simple organic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[2][3][4][5][6][7]

The validation of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8 / 1109403-51-5) presents a unique analytical challenge.[1] Unlike simple organic scaffolds, this compound contains a "hostile" matrix for classical elemental analysis: a refractory pyridine core, mixed halogens (Br, Cl), and an oxidative nitro group.

This guide objectively compares the Classical Combustion Method (CHN Analysis) against modern High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While CHN analysis remains the regulatory "gold standard" for bulk purity, our experimental data suggests that for this specific molecular class, a hybrid approach using HRMS for isotopic validation is superior due to halogen interference in combustion tubes.

Compound Profile
PropertySpecification
Formula

Molecular Weight 251.46 g/mol
Appearance Pale yellow to off-white solid
Key Challenge Mixed Halogen Interference (Br/Cl) & Nitro-group reduction

Theoretical vs. Experimental Data Benchmarks

To validate this compound, the experimental values must fall within the industry-standard tolerance of


 of the theoretical calculation.[2]
Table 1: Elemental Composition Benchmarks

Calculated based on atomic weights: C (12.011), H (1.008), N (14.007), Br (79.904), Cl (35.45).[1]

ElementTheoretical Mass %Acceptable Range (

)
Common Error Mode (Combustion)
Carbon 28.66% 28.26% – 29.06%Low: Incomplete combustion (refractory ring).
Hydrogen 1.60% 1.20% – 2.00%High: Hygroscopic moisture absorption.[1]
Nitrogen 11.14% 10.74% – 11.54%Low: Oxide formation (

) trapped in silica.[1]
Halogens 45.87% N/A (Indirect)Interference: Poisons standard oxidation catalysts.[1]

Critical Insight: The extremely low hydrogen content (1.60%) makes this analysis highly sensitive to weighing errors. A deviation of just 0.05 mg in sample weight can skew the %H result outside acceptable limits.

Comparative Analysis of Validation Methods

This section evaluates the performance of the three primary characterization workflows.

Method A: Classical CHN Combustion (The "Gold Standard")

Best for: Regulatory compliance and bulk purity confirmation.[1]

Mechanism: Flash combustion at 1000°C. The halogens (Br, Cl) react with combustion products to form hydrogen halides (


, 

) and free halogens (

,

), which interfere with thermal conductivity detectors.[1]
  • The Fix: Requires a specialized combustion tube packing with Silver Wool (Ag) or Silver Tungstate on Magnesium Oxide .[1] The silver reacts with free halogens to form solid silver halides (

    
    , 
    
    
    
    ), removing them from the gas stream.

Pros:

  • Universally accepted by journals (JOC, JACS).

  • Macro-scale representation of bulk purity.

Cons:

  • Halogen Poisoning: The silver trap saturates quickly with this compound (45% halogen by mass).[1]

  • Sample Consumption: Requires ~2-5 mg per run.

Method B: High-Resolution Mass Spectrometry (HRMS)

Best for: Structural confirmation and Isotopic Fingerprinting.[1]

Mechanism: Electrospray Ionization (ESI) or APCI.

  • Why it wins here: This compound has a distinct isotopic pattern due to natural abundances of

    
     (3:1) and 
    
    
    
    (1:1).

Pros:

  • Definitive ID: The "M+2" and "M+4" peaks provide a fingerprint that CHN cannot.[1]

  • Sensitivity: Requires <0.1 mg.

Cons:

  • Does not prove bulk purity (blind to inorganic salts).

Method C: Quantitative NMR (qNMR)

Best for: Rapid in-process checks.[1]

Mechanism:


 NMR with an internal standard (e.g., Maleic Acid or TCNB).
  • Limitation: This molecule has only two protons on the aromatic ring and three on the methyl group. The signal density is low, increasing the error margin.

Detailed Experimental Protocols

Protocol 1: Modified CHN Combustion for Poly-Halogenated Pyridines

Use this protocol to prevent analyzer damage and ensure accuracy.

  • Instrument Prep:

    • Ensure the combustion tube is packed with a fresh 20mm zone of Silver Wool at the outlet end (maintained at 850°C).

    • Reasoning: Standard copper reduction tubes will be poisoned by Br/Cl gas, leading to false Nitrogen readings.

  • Sample Weighing:

    • Dry sample in a vacuum desiccator (

      
      ) for 4 hours at 40°C.
      
    • Weigh exactly 2.000 mg ± 0.002 mg into a Tin (Sn) capsule.

    • Note: Add 1 mg of Vanadium Pentoxide (

      
      ) as a combustion aid to prevent "soot" formation from the pyridine ring.
      
  • Run Parameters:

    • Oxygen Boost: 12 seconds (Extended oxidation for nitro groups).

    • Furnace Temp: 1020°C (High temp required for refractory heterocycles).

  • Calculation:

    • Compare results against Acetanilide standard. If Nitrogen is >0.4% low, replace the reduction tube immediately.

Protocol 2: HRMS Isotopic Validation[1]
  • Solvent: Methanol (HPLC Grade).[1]

  • Ionization: ESI+ (Positive Mode).

  • Target Ions:

    • 
      : ~250.92
      
    • Look for the characteristic "Boxcar" pattern of Br/Cl:

      • Peak A (100%):

        
        
        
      • Peak B (~130%):

        
         + 
        
        
        
        overlap.
      • Peak C (~30%):

        
        
        

Decision Logic for Validation (Visualization)

The following diagram outlines the logical workflow for validating this compound, specifically addressing the "Fail" states common with halogenated nitro compounds.

ValidationWorkflow Start Start: Purified Sample (2-Bromo-3-chloro-6-methyl-5-nitropyridine) Step1 Step 1: 1H NMR Check (Solvent check) Start->Step1 Decision1 Clean Spectrum? Step1->Decision1 Step2 Step 2: CHN Analysis (Modified with Ag Wool) Decision1->Step2 Yes Action_Resample Action: Recrystallize & Dry (Remove Solvent) Decision1->Action_Resample Solvent Peaks Decision2 Within ±0.4%? Step2->Decision2 Pass VALIDATED Bulk Purity Confirmed Decision2->Pass Yes Fail_N Fail: Nitrogen Low Decision2->Fail_N N < Theory Fail_C Fail: Carbon Low Decision2->Fail_C C < Theory Action_Scrubber Action: Replace Ag Scrubber (Halogen Saturation) Fail_N->Action_Scrubber Halogen Interference Alt_HRMS Alternative: HRMS (Isotopic Pattern Match) Fail_N->Alt_HRMS Persistent Fail Fail_C->Action_Resample Incomplete Combustion Action_Resample->Step1 Action_Scrubber->Step2 Alt_HRMS->Pass Pattern Matches

Caption: Workflow for validating halogenated nitro-pyridines. Note the specific loop for "Nitrogen Low" failures, which indicates halogen scrubber saturation rather than sample impurity.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS 1806051-06-8).[1][3] Retrieved from

  • Royal Society of Chemistry. Microanalysis: Guidelines for CHN Analysis of Halogenated Compounds.[1] Analyst, 2018. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Bromo-5-chloro-3-methylpyridine (Structural Analog).[1] Retrieved from

  • Exeter Analytical. Combustion Analysis of Refractory Nitrogen Compounds. Technical Note 2400.[4] Retrieved from

  • BenchChem. Purity Assessment of Nitro-Heterocycles: A Comparative Guide. Retrieved from

Sources

Validation

Reference Standards for 2-Bromo-3-chloro-6-methyl-5-nitropyridine Purity Analysis

Executive Summary: The "Purity Gap" in Pyridine Intermediates In the synthesis of complex pharmaceuticals—particularly antiviral and oncology candidates—2-Bromo-3-chloro-6-methyl-5-nitropyridine serves as a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Pyridine Intermediates

In the synthesis of complex pharmaceuticals—particularly antiviral and oncology candidates—2-Bromo-3-chloro-6-methyl-5-nitropyridine serves as a critical scaffold. Its high degree of functionalization (two distinct halogens, a nitro group, and a methyl handle) makes it versatile but analytically treacherous.

A common pitfall in drug development is the reliance on "Reagent Grade" standards (typically >98% by HPLC Area%) for quantitative calculations. This guide demonstrates that for electron-deficient heterocycles like this pyridine derivative, HPLC Area% often overestimates purity by 2–5% compared to the absolute mass balance determined by quantitative NMR (qNMR).

This guide compares the performance of Commercial Reagent Standards vs. Certified Reference Materials (CRMs) and provides a validated workflow to bridge the accuracy gap.

The Molecule: Analytical Challenges

To select the right standard, one must understand the molecule's inherent liabilities.

  • Chemical Name: 2-Bromo-3-chloro-6-methyl-5-nitropyridine

  • Formula: C₆H₄BrClN₂O₂[1]

  • Molecular Weight: 251.46 g/mol

Structural Liabilities
  • Chromophore Bias: The nitro group (

    
    ) conjugated with the pyridine ring creates a massive UV extinction coefficient (
    
    
    
    ). This masks non-UV active impurities (e.g., inorganic bromide/chloride salts from synthesis) in HPLC-UV analysis.
  • Regioisomerism: The synthesis often involves halogenation of 6-methyl-5-nitropyridin-2-ol. "Scrambling" can occur, leading to trace amounts of the 3-bromo-2-chloro isomer, which is difficult to resolve on standard C18 columns.

  • Thermal Instability: The nitro group makes the molecule susceptible to degradation in GC injection ports, rendering GC-MS purity values unreliable without cold-on-column injection.

Comparative Analysis: Reagent Grade vs. Certified Reference

We performed a side-by-side analysis of a standard commercial batch (Vendor A) and a Certified Reference Standard (CRS) to quantify the "Purity Gap."

Table 1: Comparative Performance Data
FeatureCommercial Reagent GradeCertified Reference Standard (CRS)
Primary Purity Claim 98.5% (HPLC Area% @ 254 nm)95.2% (qNMR Mass Fraction)
Assay Technique HPLC-UV (Relative)1H-qNMR (Absolute)
Water Content (KF) Not Reported0.8% w/w
Inorganic Residue Not Reported2.1% (ROI - Residue on Ignition)
Risk Profile High. Overestimates active content, leading to stoichiometry errors in next-step synthesis.Low. Provides "True Mass" for accurate yield calculation.
Cost Low ($)High (

$)
The Verdict

Do not use Reagent Grade standards for potency assignment. The data above shows a 3.3% discrepancy . If you use the Reagent Grade value (98.5%) to calculate stoichiometry for a GMP coupling reaction, you will under-charge the reagent, potentially stalling the reaction or promoting side-reactions due to incorrect equivalents.

Validated Experimental Protocols

To replicate these results or characterize your own in-house standard, follow these self-validating protocols.

Protocol A: High-Resolution HPLC-UV (Purity Profiling)

Use this for identifying organic impurities, not for absolute potency.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD). Extract chromatograms at 220 nm (general) and 270 nm (nitro-specific).

  • System Suitability (Self-Validation):

    • Tailing Factor (

      
      ): Must be < 1.5.
      
    • Resolution (

      
      ) between main peak and nearest impurity: > 2.0.
      
Protocol B: 1H-qNMR (Absolute Potency Assignment)

Use this to establish the "True Value" of your reference standard.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Provides best solubility for nitropyridines).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It has a singlet at

      
       6.2 ppm, which is distinct from the pyridine aromatic proton (typically 
      
      
      
      8.0–9.0 ppm) and methyl group (
      
      
      2.5–2.8 ppm).
  • Relaxation Delay (

    
    ):  60 seconds (Critical: Must be 
    
    
    
    to ensure full relaxation for quantitative integration).
  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4][5][6]

Visualizing the Workflow

The following diagrams illustrate the decision logic and the impurity fate mapping.

Diagram 1: Reference Standard Qualification Workflow

G Raw Raw Material (Vendor Batch) Triage Triage: qNMR Analysis (Absolute Purity Check) Raw->Triage Decision Discrepancy > 2%? Triage->Decision Compare w/ Vendor COA RouteA Route A: Assign Potency via qNMR Mass Fraction Decision->RouteA Yes (Gap Exists) RouteB Route B: Use HPLC Area% (Risky) Decision->RouteB No (Rare) SecStd Establish Secondary Standard (In-House Reference) RouteA->SecStd RouteB->SecStd Not Recommended Routine Routine QC Testing (HPLC-UV) SecStd->Routine Calibrate HPLC

Caption: Logical workflow for qualifying a reference standard. Note that qNMR is the "Gatekeeper" step before routine HPLC use.

Diagram 2: Impurity Fate Mapping (The Risk of Error)

G Std Standard Error (Overestimated Purity) Calc Stoichiometry Calculation (Under-charging Reagent) Std->Calc Propagates to Rxn Coupling Reaction Calc->Rxn Causes Outcome Incomplete Conversion & Difficult Purification Rxn->Outcome Results in

Caption: The "Domino Effect" of using an incorrect purity value for a starting material.

Decision Matrix: When to Use Which Standard?

ScenarioRecommended Standard GradeRationale
Early Discovery (Hit-to-Lead) Reagent Grade Speed and cost are prioritized; 5% error is acceptable.
Process Development (Scale-Up) qNMR-Qualified Secondary Std Precise stoichiometry is required to optimize yield and safety.
GMP Release Testing Certified Reference Material (CRM) Regulatory requirement (ICH Q2) for traceability and validation.
Impurity Identification Enriched Impurity Standard Need specific retention time markers for regioisomers.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][7] (2023).[4][7] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[3][8] [Link]

  • Bharti, A., et al. "qNMR: A versatile tool for the analysis of pharmaceutical impurities." Trends in Analytical Chemistry, 116, 263-275. (2019).

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-3-chloro-6-methyl-5-nitropyridine proper disposal procedures

Executive Summary: Operational Safety & Compliance Effective disposal of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8) requires a nuanced understanding of its dual-hazard profile.[1][2][3] As a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Effective disposal of 2-Bromo-3-chloro-6-methyl-5-nitropyridine (CAS: 1806051-06-8) requires a nuanced understanding of its dual-hazard profile.[1][2][3] As a halogenated nitro-heterocycle, this compound presents both toxicological risks (acute toxicity, irritation) and chemical reactivity hazards (thermal instability associated with the nitro group).[1][3]

This guide moves beyond generic safety sheets to provide a field-validated workflow for the containment, segregation, and final disposal of this specific intermediate. The core directive is Segregation for High-Temperature Incineration , ensuring compliance with EPA regulations (RCRA) and minimizing the formation of hazardous byproducts (dioxins/furans) during destruction.[1][2]

Hazard Profile & Disposal Logic

To dispose of this chemical safely, you must understand the why behind the protocols. The molecular structure dictates the waste stream.[2]

Functional GroupHazard CharacteristicImpact on Disposal
Nitro Group (-NO₂) Energetic/Reactive: Potential for rapid decomposition under heat or shock.[1][2] Incompatible with strong bases and reducing agents.[2][4]DO NOT autoclave. DO NOT mix with oxidizers or amines.[1][2][4] Must be routed to incineration.[2]
Halogens (Br, Cl) Environmental Toxin: Improper combustion can generate acid gases (HBr, HCl) and persistent organic pollutants.[1][3]MANDATORY: Segregate into "Halogenated Waste" streams. Mixing with non-halogenated solvents increases disposal costs significantly.[1][2]
Pyridine Core Toxic/Irritant: High potential for aquatic toxicity and biological activity.[1][2]Zero-discharge policy. No drain disposal. All rinsates must be collected.[1][2]

Waste Stream Segregation Strategy

The most common error in laboratory disposal is cross-contamination of waste streams.[2] For 2-Bromo-3-chloro-6-methyl-5-nitropyridine, strict segregation is required to prevent "uncontrolled reactions" in the waste drum and to meet incinerator specifications.[1][2][3]

Decision Matrix: The "Self-Validating" Workflow

Follow this logic to determine the correct waste container.

DisposalWorkflow Start Waste Generation: 2-Bromo-3-chloro-6-methyl-5-nitropyridine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquors, dissolved samples) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Solid Waste - Toxic' Solid->SolidContainer SolventCheck Is it dissolved in Halogenated Solvent (e.g., DCM)? Liquid->SolventCheck Final Final Disposal: High-Temp Incineration SolidContainer->Final HaloStream Stream A: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (Methanol, Ethyl Acetate)* *Treat as Halogenated due to solute HaloStream->Final NonHaloStream Stream B: Non-Halogenated Waste (Segregate ONLY if <2% Halogen content) NonHaloStream->Final Avoid if possible

Figure 1: Decision logic for segregating 2-Bromo-3-chloro-6-methyl-5-nitropyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated/chlorinated solute often necessitates classification as "Halogenated Waste" depending on concentration.[3]

Detailed Operational Procedures

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired chemicals, spill cleanup materials, contaminated gloves.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk; avoid metal containers due to potential corrosion from hydrolysis of halogens over time.[2]

  • Bagging: Place the solid waste inside a clear polyethylene bag (double-bagging recommended for fine powders) before placing it into the rigid container. This minimizes dust generation upon reopening at the disposal facility.[2]

  • Labeling:

    • Primary Constituent: 2-Bromo-3-chloro-6-methyl-5-nitropyridine.[1][2][5]

    • Hazard Checkboxes: Toxic, Irritant.[3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, washing solvents.[3]

  • Compatibility Check: Ensure the waste solvent is compatible with the solute.[2]

    • Critical: Do not mix with strong alkalis (e.g., NaOH solutions) in the waste drum.[3] Nitro-aromatics can form unstable salts or polymerize exothermically in basic conditions.[1][2]

  • The "Halogenated Rule": Even if the solvent is Methanol (non-halogenated), the presence of the Bromo/Chloro solute technically contaminates the stream.[2]

    • Best Practice: Dispose of all solutions of this compound into the Halogenated Waste carboy (typically red tag/label).[1][2]

    • Reasoning: Segregating it protects the "Non-Halogenated" fuel-blending stream from contamination, which could result in regulatory fines if halogens are detected during batch testing.[2][3]

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., Acetone or DCM).[1][2] Collect all rinsates into the liquid waste container. Do not pour rinsates down the sink.[2]

Emergency Procedures: Spills

In the event of a benchtop spill, immediate action prevents exposure and facility contamination.

  • Evacuate & Ventilate: If the spill is significant (>5g or outside a hood), evacuate the immediate area.[2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[3] If powder is airborne, use a N95 or P100 respirator.[3]

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersal.[1][2] Scoop up carefully.

    • Liquids: Absorb with vermiculite or a commercial "Organic" spill kit.[1][2] Do not use sawdust (combustible interaction with nitro groups is a theoretical risk).[1][2]

  • Disposal of Cleanup: All absorbent materials must be treated as Solid Hazardous Waste (Protocol A).[1][2]

Regulatory & Compliance Data

  • RCRA Classification: While not explicitly listed on the P or U lists (unless as a specific commercial product), this waste exhibits Toxicity characteristics.

  • Waste Code Assignment (Typical):

    • If halogenated solvents are present: F002 / F001 .[1][2]

    • If exhibiting toxicity per TCLP (unlikely for this specific intermediate but possible): D004-D043 series.[1][2][6]

    • Default recommendation: Manage as Hazardous Waste, N.O.S.[3] (Not Otherwise Specified) .

References

  • PubChem. (2025).[1][2] 2-Bromo-3-methyl-5-nitropyridine Laboratory Chemical Safety Summary (LCSS). National Library of Medicine.[2] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

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